UM-164
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBQUSWQAQFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UM-164: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
UM-164 is a potent, dual-targeted small molecule inhibitor with significant therapeutic potential, particularly in the context of aggressive cancers such as triple-negative breast cancer (TNBC) and glioma.[1][2] Developed as a dasatinib analogue, this compound distinguishes itself by binding to the inactive "DFG-out" conformation of its target kinases, a mechanism that can lead to improved pharmacological outcomes by modulating both the catalytic and non-catalytic functions of the kinases.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis route, quantitative biological data, and detailed experimental protocols for the evaluation of this compound.
Chemical Structure and Properties
This compound is a complex molecule featuring a central thiazole carboxamide core, which is characteristic of many kinase inhibitors. Its structure is elaborated with a 2-methylpyrimidine group bearing a hydroxyethyl piperazine moiety, and a substituted phenyl ring with a distinctive trifluoromethylbenzoyl amide group.[1] This latter group is crucial for its unique binding mode to the inactive kinase conformation.[3]
-
IUPAC Name: 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide[1]
-
Molecular Formula: C₃₀H₃₁F₃N₈O₃S[1]
-
Molecular Weight: 640.68 g/mol [1]
-
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO[1]
References
UM-164: A Technical Whitepaper on the Dual Inhibition of c-Src and p38 Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
UM-164 is a potent, dual-activity small molecule inhibitor targeting both the c-Src non-receptor tyrosine kinase and the p38 mitogen-activated protein kinase (MAPK).[1][2] Developed as a dasatinib analog, this compound possesses a unique mechanism of action, binding to the inactive "DFG-out" conformation of c-Src, which distinguishes it from many clinically used Src inhibitors that target the active kinase conformation.[3][4] This dual inhibitory action disrupts multiple oncogenic signaling pathways, leading to significant anti-proliferative and anti-metastatic effects in various cancer models, most notably Triple-Negative Breast Cancer (TNBC) and glioma.[1][5] This document provides an in-depth technical overview of this compound's mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Note: A key publication regarding the in vivo efficacy of this compound in Triple-Negative Breast Cancer xenograft models (Figure 5 of the study) has been retracted due to the authors' inability to reproduce those specific results.[6] The in vitro findings from this and other studies remain a foundation for ongoing research.
Core Mechanism of Action
This compound exerts its biological effects primarily through the potent and simultaneous inhibition of two key signaling kinases: c-Src and p38.
Inhibition of c-Src Kinase
A defining feature of this compound is its ability to bind and stabilize an inactive conformation of c-Src.[3] Unlike inhibitors such as dasatinib that bind to the active "DFG-in" state, this compound targets the "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[4] This mode of inhibition has two major consequences:
-
Inhibition of Catalytic Activity: It potently blocks the kinase's ability to phosphorylate downstream substrates. This is evidenced by a strong binding affinity (Kd) for c-Src of 2.7 nM.[7]
-
Altered Cellular Localization: By locking c-Src in an inactive state, this compound has been shown to alter the subcellular localization of the c-Src protein in TNBC cells, which may disrupt its non-catalytic scaffolding functions.[1][3]
The inhibition of c-Src disrupts crucial pathways involved in cell proliferation, survival, motility, and invasion. A key downstream effect is the reduced phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, proteins central to cell adhesion and migration.[7][8]
Inhibition of p38 MAPK
Kinome-wide profiling revealed that this compound is also a potent inhibitor of the p38 MAPK family, specifically p38α and p38β.[1][7] The p38 pathway is a critical transducer of cellular responses to stress signals and is involved in inflammation, cell cycle regulation, and apoptosis.[9]
In TNBC models, the dual inhibition of p38 alongside c-Src is believed to be superior to targeting either kinase alone.[3] In glioma, the inhibition of p38 by this compound plays a particularly prominent role. It leads to the suppression of the Hippo-YAP signaling pathway by promoting the cytoplasmic translocation of the transcriptional co-activator YAP, thereby reducing its oncogenic activity.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound across various studies.
Table 1: Kinase Inhibition and Binding Affinity
| Target | Parameter | Value | Source |
| c-Src | Kd | 2.7 nM | [7] |
| p38α | Inhibition | Potent Inhibitor | [1][7] |
| p38β | Inhibition | Potent Inhibitor | [1][7] |
Table 2: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Parameter | Value | Source |
| TNBC Cell Lines (Average) | Triple-Negative Breast Cancer | Proliferation | GI50 | 160 nM | [7] |
| MDA-MB 231 | Triple-Negative Breast Cancer | Motility & Invasion | IC50 | 50 nM | [7] |
| SUM 149 | Triple-Negative Breast Cancer | Motility & Invasion | IC50 | 50 nM | [7] |
| LN229 | Glioma | Cell Viability (72h) | IC50 | 3.81 µM | [5] |
| SF539 | Glioma | Cell Viability (72h) | IC50 | 1.23 µM | [5] |
| GBM1492 (Primary) | Glioma | Cell Viability (24h) | IC50 | 10 µM | [5] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound dual-inhibition pathway in TNBC.
Caption: this compound mechanism in glioma via the p38/YAP axis.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound's mechanism of action.
Kinase Binding Assay (LanthaScreen® Eu)
This assay measures the binding affinity (e.g., Kd) of an inhibitor to a kinase.
-
Principle: A FRET-based competition assay where a europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. Binding of an inhibitor displaces the tracer, causing a loss of FRET.[10]
-
Protocol:
-
Reagent Preparation: Prepare 3X solutions of the test compound (this compound), the kinase/antibody mixture, and the tracer in kinase buffer.
-
Assay Plate Setup: To a 384-well plate, add 5 µL of the 3X test compound dilutions.
-
Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 5 µL of the 3X tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Analysis: Calculate the emission ratio (665/615) and plot against the inhibitor concentration to determine IC50, which can be converted to Kd.
-
Western Blotting for Phospho-Protein Analysis
Used to determine the effect of this compound on the phosphorylation status of target proteins.
-
Principle: Separates proteins by size via SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Cell Treatment: Treat cancer cell lines (e.g., SUM 149, MDA-MB 231) with increasing concentrations of this compound or DMSO (vehicle) for a specified time (e.g., 1 hour).[1]
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by molecular weight.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Src (Tyr419), total c-Src, phospho-p38, total p38, phospho-AKT, total AKT, etc.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Densitometry is used to quantify band intensity, normalizing phospho-protein levels to total protein levels.
-
Caption: Standard experimental workflow for Western Blotting.
Cell Viability / Proliferation Assay (CCK-8)
Measures the dose-dependent effect of this compound on cell growth and viability.
-
Principle: The WST-8 reagent in the CCK-8 kit is reduced by cellular dehydrogenases to a yellow formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., LN229, SF539) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[5]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control.[5]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[5]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 or GI50 value.
-
Cell Invasion Assay (Transwell / Matrigel)
Evaluates the effect of this compound on the invasive capacity of cancer cells.
-
Principle: Cells are seeded in the top chamber of a Transwell insert coated with a basement membrane matrix (Matrigel). Chemoattractant in the lower chamber induces cells to invade through the matrix and migrate through the porous membrane.
-
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Suspend cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.
-
Invasion: Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).[8]
-
Incubation: Incubate for 24-48 hours to allow for invasion.
-
Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.
-
Conclusion
This compound is a novel dual kinase inhibitor with a distinct mechanism of action centered on the allosteric inhibition of c-Src's inactive conformation and the potent suppression of p38 MAPK. This dual activity effectively disrupts multiple oncogenic signaling pathways, leading to a primarily cytostatic effect characterized by G1 cell cycle arrest and a potent reduction in cell motility and invasion.[1] While initial in vivo data in TNBC models faced reproducibility issues, subsequent research in other cancers like glioma has reaffirmed its anti-tumor potential, particularly through the p38-YAP signaling axis.[5][6] The unique pharmacology of this compound makes it a valuable lead compound and a critical tool for further elucidating the complex roles of c-Src and p38 in cancer progression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The p38 Pathway: From Biology to Cancer Therapy [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Downstream Signaling Pathways of UM-164
For Researchers, Scientists, and Drug Development Professionals
Abstract: UM-164 is a novel, potent small molecule inhibitor engineered to dually target c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] Unlike many kinase inhibitors that target the active kinase conformation, this compound uniquely binds to the inactive "DFG-out" conformation of c-Src, leading to a distinct pharmacological profile.[1][2][4] This dual-action mechanism disrupts multiple oncogenic signaling cascades crucial for tumor progression, cell proliferation, motility, and invasion. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions and workflows. The primary applications explored are in triple-negative breast cancer (TNBC) and glioma, where this compound has shown significant preclinical efficacy.[5]
Core Mechanism of Action
This compound functions as a dual inhibitor, concurrently targeting two key kinase families implicated in cancer: Src and p38.[6][2] Kinome-wide profiling has confirmed the potent and specific inhibition of these two families.[6][2] The combination of inhibiting both c-Src and p38 has been demonstrated to be superior to the mono-inhibition of either kinase alone, suggesting a synergistic anti-tumor effect.[6][1][2]
A defining feature of this compound is its ability to bind and stabilize an inactive conformation of c-Src.[6][1] This not only blocks the kinase's catalytic activity but also alters its non-catalytic functions by inducing a conformational change that disrupts its normal subcellular localization.[6][1][2][4]
Caption: Core mechanism of this compound as a dual inhibitor of c-Src and p38 MAPK.
Key Downstream Signaling Pathways
The c-Src/Focal Adhesion Kinase (FAK) Axis
The c-Src/FAK signaling axis is a central regulator of cell motility and invasion. Upon activation, c-Src phosphorylates and activates FAK, which in turn phosphorylates other substrates like paxillin, leading to focal adhesion turnover and enhanced cell migration.
This compound potently disrupts this pathway. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of FAK at Tyr-576/577 and Paxillin at Tyr-118.[7] Furthermore, by binding to the inactive conformation of c-Src, this compound alters its localization from the cell membrane to cytoplasmic punctate structures, further impairing its ability to engage with its downstream targets at focal adhesions.[4] This combined action results in a significant suppression of both cell motility and invasion in cancer cells.[7]
Caption: this compound inhibits the c-Src/FAK pathway, reducing cell motility.
The Hippo-YAP Pathway in Glioma
In glioma, this compound exerts significant anti-proliferative effects by modulating the Hippo-YAP signaling pathway.[8][3] YAP is a transcriptional co-activator that, when active, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival, such as CYR61 and AXL.[8][3]
Treatment with this compound leads to the phosphorylation of YAP at serine 127 (S127), which causes it to be sequestered in the cytoplasm and functionally inactivated.[8] This prevents the transcription of its target genes, ultimately leading to G1 phase cell cycle arrest and a potent suppression of glioma cell proliferation.[8] Intriguingly, studies suggest that this effect on YAP is more dependent on this compound's inhibition of p38 MAPK than its effect on c-Src.[8]
Caption: this compound inhibits glioma growth via the p38/Hippo-YAP pathway.
Indirect Effects on Growth Factor Signaling
In addition to its primary targets, this compound also efficiently reduces the activation of key downstream nodes in growth factor signaling pathways. This includes reduced phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at Tyr-845 and Tyr-1068, as well as decreased activation of AKT and ERK1/2.[9] These molecules are not direct targets of this compound, indicating that their inhibition is a downstream consequence of disrupting the c-Src and/or p38 signaling hubs.
Quantitative Data Summary
The efficacy of this compound has been quantified across various assays and cell lines. The following tables summarize the key inhibitory and anti-proliferative concentrations.
Table 1: Kinase Binding and Inhibitory Concentrations
| Parameter | Target/Process | Value | Cell Line(s) | Reference(s) |
|---|---|---|---|---|
| Binding Constant (Kd) | c-Src | 2.7 nM | N/A (Biochemical) | [9] |
| IC50 | Cell Motility & Invasion | ~50 nM | MDA-MB-231, SUM 149 | [9] |
| Effective Concentration | p38 MAPK Phosphorylation | 50 nM (Complete Abolition) | SUM 149 |[1][9] |
Table 2: Anti-proliferative Activity (IC50 / GI50 Values)
| Cancer Type | Cell Line | 24h | 48h | 72h | Reference(s) |
|---|---|---|---|---|---|
| TNBC (Average GI50) | Various | - | 160 nM | - | [9] |
| Glioma (IC50) | LN229 | 10.07 µM | 6.20 µM | 3.81 µM | [8][10] |
| Glioma (IC50) | SF539 | 3.75 µM | 2.68 µM | 1.23 µM | [8][10] |
| Glioma (IC50) | GBM1492 (Primary) | ~10 µM | - | - |[8] |
Table 3: G1 Phase Cell Cycle Arrest in Glioma Cells (at 50 / 100 nM this compound)
| Cell Line | Control (% in G1) | 50 nM this compound (% in G1) | 100 nM this compound (% in G1) | Reference(s) |
|---|---|---|---|---|
| LN229 | 64.95% | 71.44% | 75.79% | [8] |
| SF539 | 51.64% | 60.80% | 66.68% |[8] |
Key Experimental Protocols
Western Blot Analysis of Protein Phosphorylation
This protocol is used to determine the phosphorylation status of key proteins like Src, FAK, Paxillin, p38, and YAP following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., SUM 149, LN229) and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the whole-cell lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-FAK Tyr-576/577, anti-total FAK, anti-p-YAP S127) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. michiganmedicine.org [michiganmedicine.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Effects of UM-164 on the Hippo-YAP Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
UM-164 is a potent small molecule inhibitor initially developed for its high-potency inhibition of c-Src kinase.[1] Further characterization revealed its function as a dual inhibitor, also targeting p38 mitogen-activated protein kinase (MAPK).[2][3][4] While first investigated in the context of triple-negative breast cancer, recent studies have elucidated a significant role for this compound in modulating the Hippo-YAP signaling pathway, presenting a novel mechanism for its anti-tumor effects, particularly in glioma.[1][5] This technical guide provides a comprehensive overview of the molecular effects of this compound on the Hippo-YAP pathway, summarizing key quantitative data and detailing the experimental protocols used for these findings.
Core Mechanism of Action
The primary mechanism by which this compound impacts the Hippo-YAP pathway is through the dual inhibition of its upstream regulators, c-Src and p38 MAPK.[2] In many cancers, these kinases can promote the activity of the transcriptional co-activator Yes-associated protein (YAP).[1] By inhibiting c-Src and p38 MAPK, this compound triggers a cascade of events that leads to the suppression of YAP's oncogenic functions.[1]
The key molecular events are:
-
Increased YAP Phosphorylation : Treatment with this compound leads to elevated phosphorylation of YAP at key inhibitory serine residues, specifically Serine 127 (S127) and Serine 397 (S397).[6][7]
-
Cytoplasmic Retention of YAP : Phosphorylation at S127 creates a binding site for 14-3-3 proteins, which sequester YAP in the cytoplasm, preventing its translocation into the nucleus.[8][9] Immunofluorescence and cell fractionation experiments confirm that this compound treatment significantly reduces nuclear YAP levels.[7]
-
Inhibition of YAP-TEAD Transcriptional Activity : With YAP retained in the cytoplasm, it cannot bind to its partner transcription factors, primarily the TEAD family (TEAD1-4), in the nucleus.[10] This prevents the transcription of downstream target genes that drive cell proliferation and survival.[2]
-
Downregulation of Target Genes : Consequently, the mRNA and protein levels of canonical YAP target genes, such as CYR61 (Cysteine-rich angiogenic inducer 61), CTGF (Connective tissue growth factor), CCND1 (Cyclin D1), and AXL (AXL receptor tyrosine kinase), are markedly decreased.[1][6]
-
Anti-Tumor Phenotypes : The suppression of YAP-mediated transcription results in potent anti-proliferative effects, including G1 phase cell cycle arrest and inhibition of cell migration and invasion.[1]
Studies suggest that the inhibition of p38 MAPK may play a more prominent role than c-Src inhibition in mediating the anti-YAP activity of this compound.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies investigating this compound's effects on glioma cells.
Table 1: IC50 Values of this compound in Glioma Cell Lines [11]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| LN229 | 10.07 | 6.20 | 3.81 |
| SF539 | 3.75 | 2.68 | 1.23 |
| GBM1492 | 10 | N/A | N/A |
Data demonstrates a time- and dose-dependent inhibition of cell viability.
Table 2: Effect of this compound on G1 Phase Cell Cycle Arrest in Glioma Cells (24h Treatment) [1]
| Cell Line | This compound Concentration | Percentage of Cells in G1 Phase (%) |
| LN229 | Control (Vehicle) | 64.95 |
| 50 nM | 71.44 | |
| 100 nM | 75.79 | |
| SF539 | Control (Vehicle) | 51.64 |
| 50 nM | 60.80 | |
| 100 nM | 66.68 |
Data indicates a significant increase in the G1 population, consistent with cell cycle arrest.
Table 3: Effect of this compound on YAP Target Gene Expression [1][6]
| Target Gene | Effect on mRNA Levels | Cell Lines Tested |
| cyr61 | Significantly Reduced | LN229, SF539 |
| ctgf | Significantly Reduced | LN229, SF539 |
| ccnd1 | Significantly Reduced | LN229, SF539 |
| axl | Significantly Reduced | LN229, SF539 |
RNA-sequencing and qRT-PCR analyses confirm the downregulation of multiple Hippo pathway-related and YAP target genes following this compound treatment.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and experimental strategies used to study this compound.
Caption: this compound inhibits c-Src/p38, activating LATS1/2 to phosphorylate YAP, leading to its cytoplasmic sequestration.
Caption: Experimental workflow to assess the effects of this compound on the Hippo-YAP pathway in glioma cells.
Caption: Logical diagram of this compound's dual inhibitory action converging on the suppression of YAP activity.
Detailed Experimental Protocols
The following protocols are based on methodologies cited in the research on this compound's effects on the Hippo-YAP pathway.[1][7]
Cell Culture and Drug Treatment
-
Cell Lines : Human glioblastoma cell lines (e.g., LN229, SF539) are cultured in high-glucose Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is stored at -20°C. For experiments, the stock is diluted in a complete culture medium to final concentrations (e.g., 50 nM, 100 nM). The final DMSO concentration in the culture medium should be kept below 0.1%.
-
Treatment : Cells are seeded and allowed to adhere overnight. The medium is then replaced with a fresh medium containing the desired concentration of this compound or vehicle (DMSO) control. Incubation times vary depending on the assay (e.g., 24, 48, or 72 hours).
Western Blot for Protein Expression and Phosphorylation
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies targeting YAP, p-YAP (S127), p-YAP (S397), CYR61, AXL, p-Src, p-p38, and a loading control (e.g., GAPDH or β-actin).[8][12]
-
Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for YAP Subcellular Localization
-
Cell Seeding : Cells are grown on glass coverslips in 24-well plates.[13]
-
Fixation and Permeabilization : Following this compound treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[14]
-
Blocking and Staining : Cells are blocked with 5% BSA in PBS for 1 hour. They are then incubated with a primary antibody against YAP overnight at 4°C. After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[14]
-
Mounting and Imaging : Nuclei are counterstained with DAPI. The coverslips are mounted onto glass slides with an anti-fade mounting medium. Images are captured using a fluorescence or confocal microscope.[7]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction : Total RNA is isolated from treated cells using an RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer’s instructions.[15]
-
cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction : The qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers for target genes (CYR61, CTGF, AXL, etc.), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[16]
-
Data Analysis : The relative mRNA expression levels are calculated using the 2-ΔΔCt method.[17]
Nuclear and Cytoplasmic Fractionation
-
Protocol : A nuclear and cytoplasmic extraction kit is used according to the manufacturer’s protocol.
-
Procedure : Briefly, treated cells are harvested and lysed with a cytoplasmic extraction buffer that leaves the nuclei intact. The cytoplasmic fraction is collected after centrifugation. The remaining nuclear pellet is then lysed with a nuclear extraction buffer.
-
Analysis : The protein content of both fractions is quantified. Equal amounts of protein from the nuclear and cytoplasmic fractions are analyzed by Western blot for YAP. Lamin A/C and α-Tubulin are used as markers for the nuclear and cytoplasmic fractions, respectively.[7]
Conclusion
This compound effectively suppresses the oncogenic Hippo-YAP pathway by inhibiting its upstream activators, c-Src and p38 MAPK. This dual-inhibitory mechanism leads to the phosphorylation and cytoplasmic sequestration of YAP, thereby preventing the transcription of its pro-proliferative and anti-apoptotic target genes. The robust anti-tumor effects observed in glioma models highlight the therapeutic potential of targeting the c-Src/p38/YAP axis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further investigate this compound or develop similar therapeutic strategies targeting the Hippo-YAP signaling network.
References
- 1. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation by NLK inhibits YAP‐14‐3‐3‐interactions and induces its nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2.5. YAP immunofluorescence staining [bio-protocol.org]
- 15. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
UM-164: A Dual c-Src/p38 MAPK Inhibitor as a Potential Therapeutic for Glioma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Glioblastoma (GBM) remains the most aggressive and common primary brain tumor in adults, with a prognosis that has seen little improvement despite multimodal treatment strategies.[1][2] The inherent challenges in treating glioma, including its cellular heterogeneity and the protective nature of the blood-brain barrier, necessitate the exploration of novel therapeutic agents that target key oncogenic pathways.[2][3][4] UM-164, initially developed as a potent c-Src inhibitor for triple-negative breast cancer, has emerged as a promising candidate for glioma therapy.[5][6][7] This compound functions as a dual inhibitor of both c-Src and p38 mitogen-activated protein kinase (MAPK), two signaling molecules implicated in glioma progression.[5][8][9] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's anti-glioma activity.
Core Mechanism of Action: Dual Inhibition of c-Src/p38 and Downstream YAP Suppression
This compound exerts its anti-tumor effects in glioma by dually inhibiting c-Src and p38 MAPK.[5][8] This dual inhibition leads to the suppression of the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and organ size.[5][9] Specifically, this compound treatment increases the phosphorylation of Yes-associated protein (YAP), which promotes its translocation from the nucleus to the cytoplasm.[5][8] This cytoplasmic sequestration inactivates YAP, preventing it from acting as a nuclear transcription factor. Consequently, the expression of its oncogenic target genes, such as CYR61 and AXL, is significantly reduced.[5][8] Studies suggest that the p38 MAPK inhibition plays a more substantial role than c-Src inhibition in the this compound-mediated reduction of YAP activity.[5][8]
Preclinical Efficacy Data
In Vitro Studies
This compound demonstrates potent dose- and time-dependent cytotoxicity against multiple glioma cell lines. It effectively inhibits cell proliferation, migration, and the formation of 3D spheroids.[5][8][10] Notably, the compound shows selectivity, as it does not significantly affect the growth of normal human microglial cells.[5][10]
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Source |
| LN229 | Glioma Cell Line | 10.07 | 6.20 | 3.81 | [5][10] |
| SF539 | Glioma Cell Line | 3.75 | 2.68 | 1.23 | [5][10] |
| GBM1492 | Patient-Derived Glioma | 10 | Not Reported | Not Reported | [5][10] |
| U87 | Glioma Cell Line | 4.38 | Not Reported | Not Reported | [11] |
| U251 | Glioma Cell Line | 7.96 | Not Reported | Not Reported | [11] |
Further mechanistic studies reveal that this compound induces cell cycle arrest at the G1 phase, thereby halting cell division.[5][8]
Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cells
| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Source |
| LN229 | 50 nM this compound | 64.95% | 71.44% | [5] |
| LN229 | 100 nM this compound | 64.95% | 75.79% | [5] |
| SF539 | 50 nM this compound | 51.64% | 60.80% | [5] |
| SF539 | 100 nM this compound | 51.64% | 66.68% | [5] |
In Vivo Studies
The anti-tumor activity of this compound has been validated in a xenograft mouse model.[5][8] Mice bearing subcutaneous LN229 glioma tumors treated with this compound showed a significant, dose-dependent reduction in tumor growth compared to the control group.[5][9]
Table 3: In Vivo Efficacy of this compound in LN229 Glioma Xenograft Model
| Treatment Group | Dosing Regimen | Outcome | Source |
| Control | Saline (i.p. every 3 days) | Progressive tumor growth | [5][9] |
| This compound (Low Dose) | 5 mg/kg (i.p. every 3 days) | Reliable inhibitory effect on tumor growth | [5][9] |
| This compound (High Dose) | 10 mg/kg (i.p. every 3 days) | Superior tumor growth inhibition compared to low dose | [5][9] |
Immunohistochemistry analysis of the excised tumors confirmed the in vitro findings, showing reduced expression of proliferation markers (Ki67, Cyclin D1) and the YAP target gene (CYR61) in the this compound treated groups.[5]
Experimental Protocols & Workflows
Visualized Experimental Workflows
The preclinical evaluation of this compound involved a logical progression from in vitro characterization to in vivo validation.
Detailed Methodologies
1. Cell Culture and Reagents
-
Cell Lines: Human glioma cell lines LN229 and SF539 were used.[5]
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.[12]
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the desired final concentrations in the cell culture medium for experiments.[5]
2. Cell Viability Assay (CCK8)
-
Cells were seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well.
-
After 24 hours of incubation to allow for cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 μM).[5][10]
-
Cells were treated for specified durations (24, 48, and 72 hours).[5][10]
-
At the end of the treatment period, 10 μL of Cell Counting Kit-8 (CCK8) solution was added to each well.
-
The plates were incubated for an additional 1-2 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the resulting dose-response curves.
3. Colony Formation Assay
-
LN229 and SF539 cells were seeded into 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Cells were treated with low concentrations of this compound (e.g., 50 nM and 100 nM) or a vehicle control.[10]
-
The cells were cultured for approximately 14 days, with the medium changed every 3-4 days.[10]
-
After 14 days, the colonies were washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.1% crystal violet.
-
The number of colonies (typically defined as clusters of >50 cells) was counted.[10]
4. Transwell Migration Assay
-
Transwell inserts (8 μm pore size) were placed in 24-well plates.
-
The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.
-
Glioma cells (e.g., 5x10^4 cells) were resuspended in serum-free DMEM containing this compound (e.g., 100 nM) or vehicle and seeded into the upper chamber.[10]
-
After 24 hours of incubation, non-migrated cells on the upper surface of the insert were removed with a cotton swab.
-
Cells that had migrated to the lower surface were fixed with methanol and stained with crystal violet.
-
The number of migrated cells was counted in several random fields under a microscope.[10]
5. Flow Cytometry for Cell Cycle Analysis
-
Glioma cells were seeded and treated with this compound (e.g., 50 nM and 100 nM) or vehicle for 24 hours.[5]
-
Cells were harvested, washed with cold PBS, and fixed in 70% ethanol overnight at -20°C.
-
After fixation, cells were washed again and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using analysis software.[5]
6. Western Blotting
-
Cells were treated with this compound for the desired time and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated overnight at 4°C with primary antibodies against target proteins (e.g., YAP, p-YAP (S127), AXL, CYR61, β-actin).[5][13]
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[13]
7. Animal Xenograft Model
-
Animal Strain: Athymic nude mice (4-6 weeks old) were used.[5]
-
Cell Implantation: Approximately 3 x 10^6 LN229 cells were resuspended in a mixture of DMEM and Matrigel and injected subcutaneously into the flank of each mouse.[5]
-
Treatment Protocol: Once tumors reached a palpable size, mice were randomly assigned to treatment groups (e.g., saline control, 5 mg/kg this compound, 10 mg/kg this compound).[5][9]
-
Treatments were administered via intraperitoneal (i.p.) injection every three days for a total duration of 42 days.[5][9]
-
Monitoring: Tumor size was measured every three days using calipers, and tumor volume was calculated using the formula: (length × width^2) / 2. Animal body weight and general health were also monitored.[5]
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for immunohistochemistry.[5]
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for glioma. Its dual inhibitory action on c-Src and p38 MAPK, leading to the suppression of the oncogenic YAP pathway, provides a strong mechanistic rationale for its anti-tumor effects.[5][8] Robust preclinical data from both in vitro and in vivo models demonstrate its potency in inhibiting glioma cell proliferation, migration, and tumor growth.[5][9]
Future research should focus on several key areas:
-
Blood-Brain Barrier Permeability: Rigorous assessment of this compound's ability to cross the blood-brain barrier is critical for its clinical translation for brain tumors.[14][15]
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care treatments for glioma, such as temozolomide and radiation, could lead to more effective therapeutic strategies.[3]
-
Patient-Derived Xenograft (PDX) Models: Evaluating this compound in a broader range of orthotopic PDX models would provide a more clinically relevant assessment of its efficacy across the diverse molecular subtypes of glioblastoma.[16][17]
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for long-term therapeutic success and for designing rational combination therapies.
References
- 1. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advances in Glioblastoma Research [read.houstonmethodist.org]
- 4. google.com [google.com]
- 5. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of UM-164: A Dual c-Src/p38 Kinase Inhibitor
Introduction
UM-164 is a potent, dual small-molecule inhibitor targeting both c-Src and p38 mitogen-activated protein (MAP) kinases.[1][2] Developed as an analog of the FDA-approved drug dasatinib, this compound was designed to bind to the inactive "DFG-out" conformation of its target kinases, a strategy hypothesized to yield improved pharmacological outcomes by modulating non-catalytic functions of the kinases.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, with a focus on its preclinical assessment in triple-negative breast cancer (TNBC) and glioma.
Discovery and Design Rationale
This compound was developed as a dasatinib analog with a key structural modification: an appended trifluoromethyl amide group.[5] This modification was intended to promote binding to the inactive "DFG-out" conformation of c-Src.[5] Kinase inhibitors that bind to this conformation can induce significant conformational changes in the target kinase, potentially altering not only its catalytic activity but also its interactions with other proteins and its subcellular localization.[3][6]
Kinome-wide profiling of this compound revealed that it potently inhibits the Src and p38 kinase families.[1][4] Notably, this compound is a potent inhibitor of both p38α and p38β, a feature not shared by other FDA-approved c-Src inhibitors like dasatinib and bosutinib.[1] This dual-targeting capability is a key differentiator of this compound.
Chemical Structure
Caption: Chemical structures of Dasatinib and its analog, this compound.
Mechanism of Action
This compound exerts its biological effects through the dual inhibition of c-Src and p38 kinases. It binds to the inactive "DFG-out" conformation of c-Src, which alters the enzyme's function beyond simple catalytic inhibition.[3][5]
Signaling Pathways
References
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Cancer Studies Not as Reproducible as Thought | The Scientist [the-scientist.com]
- 3. Cancer researchers overestimate reproducibility of preclinical studies | Newsroom - McGill University [mcgill.ca]
- 4. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
UM-164: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
UM-164 is a potent and selective dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK).[1] It has demonstrated significant anti-cancer activity in preclinical studies, particularly in triple-negative breast cancer (TNBC) and glioma.[1][2][3] this compound is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, a feature that may contribute to its favorable pharmacological profile.[1] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₁F₃N₈O₃S | [4] |
| Molecular Weight | 640.68 g/mol | [4] |
| Solubility | DMSO: 100 mg/mL (156.08 mM) Water: Insoluble Ethanol: Insoluble | [4] |
| Melting Point | Not publicly available | |
| pKa | Not publicly available | |
| CAS Number | 903564-48-7 | [4] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the dual inhibition of c-Src and p38 MAPK.[1] This dual inhibition has been shown to be more effective than targeting either kinase alone.[1]
Signaling Pathways
The inhibitory action of this compound impacts several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The primary pathways affected are the c-Src and p38 MAPK pathways. Additionally, this compound has been shown to modulate the Hippo-YAP signaling pathway, further contributing to its anti-tumor effects.[2][5]
Caption: this compound signaling pathway.
Quantitative Biological Data
The following table summarizes key quantitative data on the biological activity of this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| Kd (c-Src) | - | 2.7 nM | [4][6] |
| IC₅₀ (24h) | LN229 (Glioma) | 10.07 µM | [2] |
| IC₅₀ (48h) | LN229 (Glioma) | 6.20 µM | [2] |
| IC₅₀ (72h) | LN229 (Glioma) | 3.81 µM | [2] |
| IC₅₀ (24h) | SF539 (Glioma) | 3.75 µM | [2] |
| IC₅₀ (48h) | SF539 (Glioma) | 2.68 µM | [2] |
| IC₅₀ (72h) | SF539 (Glioma) | 1.23 µM | [2] |
| GI₅₀ (average) | TNBC cell lines | 160 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and general laboratory procedures.
In Vitro p38 Kinase Assay
This protocol is adapted from a general ADP-Glo™ Kinase Assay for p38α.[7]
Caption: In vitro p38 kinase assay workflow.
Materials:
-
p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[7]
-
This compound (or other test inhibitor) dissolved in DMSO
-
Recombinant p38α enzyme
-
Substrate (e.g., ATF2) and ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in p38α Kinase Buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO as a vehicle control).[7]
-
Add 2 µL of diluted p38α enzyme to each well.[7]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[7]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cell Viability Assay (CCK-8)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.[1][2][4][8]
Materials:
-
Cancer cell lines (e.g., LN229, SF539)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well in 100 µL of complete culture medium.[2][8]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2][8]
-
Prepare serial dilutions of this compound in culture medium and add 10 µL of each concentration to the respective wells.[8] Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[2]
-
Measure the absorbance at 450 nm using a microplate reader.[1][2][4][8] The absorbance is directly proportional to the number of viable cells.
In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Caption: In vivo mouse xenograft study workflow.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., LN229)
-
This compound
-
Vehicle for injection (e.g., saline, DMSO/corn oil mixture)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10⁶ LN229 cells) into the flank of each mouse.[2]
-
Monitor the mice until tumors reach a palpable size (e.g., 70-300 mm³).[9]
-
Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, 5 mg/kg this compound, 10 mg/kg this compound).[2]
-
Administer this compound or vehicle via intraperitoneal injection at a specified frequency (e.g., every three days).[2]
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.[9][10] The formula V = (length x width²) / 2 is commonly used.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or Western blotting for target proteins).[2]
Conclusion
This compound is a promising dual c-Src and p38 MAPK inhibitor with potent anti-cancer activity demonstrated in various preclinical models. This technical guide provides essential information on its physicochemical properties, mechanism of action, and detailed experimental protocols to aid researchers in their investigation and development of this compound. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Mouse xenograft tumor model [bio-protocol.org]
Methodological & Application
Application Notes: UM-164 In Vitro Assays
Introduction
UM-164 is a potent, dual-kinase inhibitor targeting c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] It was developed as a lead compound for targeting triple-negative breast cancer (TNBC) and has also shown efficacy in glioma models.[1][2] this compound is unique in that it binds to the DFG-out (inactive) conformation of its target kinases, a mechanism that may contribute to its improved pharmacological outcomes compared to other kinase inhibitors.[2][4] Its dual-inhibition profile makes it a valuable tool for investigating signaling pathways involved in cell proliferation, migration, and survival. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action: Dual Inhibition of c-Src/p38 MAPK and Downstream Signaling
This compound exerts its anti-tumor effects by simultaneously inhibiting the kinase activity of both c-Src and p38 MAPK.[1][2] This dual inhibition has been shown to be superior to the mono-inhibition of either kinase alone.[2] In glioma cells, this action leads to the suppression of the Hippo-YAP signaling pathway.[1][3] Specifically, this compound treatment decreases the phosphorylation of both p38 and Src (at Tyr416).[1] This leads to increased phosphorylation of Yes-associated protein (YAP) at Ser127, which promotes its translocation from the nucleus to the cytoplasm, thereby reducing its transcriptional activity.[1][3] The subsequent downregulation of YAP target genes, such as CYR61 and AXL, contributes to the observed inhibition of cell proliferation and migration.[1][3]
Quantitative Data Summary
Kinase Inhibitory Activity
This compound is a highly potent inhibitor of c-Src and the p38 kinase family.
| Target | Activity (Kd) | Assay Type |
| c-Src | 2.7 nM[5] | Cell-free |
| p38α | Potent Inhibitor[5] | Cell-free |
| p38β | Potent Inhibitor[5] | Cell-free |
Cellular Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound has been determined in various cancer cell lines.
| Cell Line | Cancer Type | Timepoint | IC50 / GI50 (µM) |
| Glioma | |||
| LN229 | Glioblastoma | 24 h | 10.07[6] |
| 48 h | 6.20[6] | ||
| 72 h | 3.81[6] | ||
| SF539 | Glioblastoma | 24 h | 3.75[6] |
| 48 h | 2.68[6] | ||
| 72 h | 1.23[6] | ||
| GBM1492 | Glioblastoma (Patient-derived) | 24 h | ~10[6] |
| Breast | |||
| MDA-MB-231 | Triple-Negative | Not Specified | 0.130[7] |
| SUM 149 | Triple-Negative | Not Specified | 0.091[7] |
| MDA-MB-468 | Triple-Negative | Not Specified | 0.230[7] |
| HCC1937 | Triple-Negative | Not Specified | 0.160[7] |
| Hs578t | Triple-Negative | Not Specified | 0.190[7] |
Experimental Protocols
Cell Viability Assay (CCK8 / MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., LN229, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations could range from 0.01 to 10 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until color develops (purple formazan for MTT).
-
Measurement:
-
For CCK-8: Shake the plate gently and measure the absorbance at 450 nm.
-
For MTT: Add 100-150 µL of solubilization buffer to each well, mix thoroughly to dissolve the formazan crystals, and measure the absorbance at 570 nm.[8]
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status and total protein levels of c-Src, p38, YAP, and other downstream targets.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., p-Src Y416, Src, p-p38, p38, p-YAP S127, YAP, AXL, CYR61, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Sample Preparation: Plate cells and treat with this compound (e.g., 50-100 nM) or vehicle for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Transwell Migration Assay
This assay assesses the effect of this compound on the migratory ability of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium and complete medium
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing this compound (e.g., 100 nM) or vehicle control.[6] Seed 5x10^4 to 1x10^5 cells in 200 µL into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.
References
- 1. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New compound shows potential for triple-negative breast cancer | EurekAlert! [eurekalert.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for UM-164 Treatment of MDA-MB-231 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
UM-164 is a potent small molecule inhibitor targeting both c-Src and p38 MAP kinase.[1][2] It has demonstrated significant anti-proliferative, anti-migratory, and anti-invasive activities in various cancer models, including the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. These application notes provide detailed protocols and data for the use of this compound in studying its effects on MDA-MB-231 cells.
Mechanism of Action
This compound functions as a dual inhibitor of c-Src and p38 kinase.[1] In MDA-MB-231 cells, this compound treatment has been shown to inhibit cell motility and invasion through the disruption of the c-Src-mediated activation of Focal Adhesion Kinase (FAK).[3] The inhibitory effect of this compound on MDA-MB-231 cell proliferation is primarily cytostatic, leading to a G1-S phase cell cycle arrest rather than inducing apoptosis.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on the MDA-MB-231 cell line.
| Parameter | Value | Cell Line | Reference |
| Anti-proliferative Activity (GI50) | 160 nmol/L (average for TNBC cell lines) | TNBC Cell Lines | [5] |
| Inhibition of Motility and Invasion (IC50) | 50 nmol/L | MDA-MB-231 | [5] |
Experimental Protocols
Cell Culture
The MDA-MB-231 cell line should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2. Subculture should be performed when cells reach 80-90% confluency.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Matrigel Invasion Assay
This assay measures the ability of MDA-MB-231 cells to invade through a basement membrane matrix.
Materials:
-
MDA-MB-231 cells
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
This compound
-
Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts by adding 500 µL of serum-free DMEM to the upper chamber and incubate for 2 hours at 37°C.
-
During rehydration, starve MDA-MB-231 cells in serum-free DMEM for at least 4 hours.
-
After rehydration, carefully remove the medium from the inserts.
-
Add 750 µL of DMEM with 10% FBS to the lower wells of the 24-well plate.
-
Resuspend the starved cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of the cell suspension to the upper chamber of each insert.
-
Add this compound at the desired concentrations to the upper chamber. Include a vehicle control.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane by gently scrubbing with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 10 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several microscopic fields for each insert.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of c-Src and FAK in this compound treated MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Recommended Primary Antibodies:
| Antibody | Supplier | Recommended Dilution |
| Phospho-Src Family (Tyr416) | Cell Signaling Technology | 1:1000 |
| Src (pan) | MyBioSource | 1:1000 |
| Phospho-FAK (Tyr576/577) | Cell Signaling Technology | 1:1000 |
| FAK | Cell Signaling Technology | 1:1000 |
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits c-Src and p38, leading to decreased FAK activation and reduced cell motility and proliferation.
Caption: General experimental workflow for studying the effects of this compound on MDA-MB-231 cells.
References
- 1. FAK antibody Immunohistochemistry, Western SAB4502501 FAK1 [sigmaaldrich.com]
- 2. Phospho-FAK (Tyr576, Tyr577) Polyclonal Antibody (PA5-110152) [thermofisher.com]
- 3. FAK antibody (12636-1-AP) | Proteintech [ptglab.com]
- 4. Anti-FAK antibody [EP695Y] (ab40794) | Abcam [abcam.com]
- 5. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for UM-164 Treatment of SUM-149 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UM-164, a potent dual c-Src and p38 kinase inhibitor, for studying cell proliferation in the SUM-149 inflammatory breast cancer cell line. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds.
Introduction
This compound is a novel small molecule inhibitor that targets both c-Src and p38 kinases, key players in cancer cell proliferation, motility, and survival.[1][2][3] The SUM-149 cell line, derived from a patient with inflammatory breast cancer, is a widely used model for triple-negative breast cancer (TNBC) research.[4][5][6] This document outlines the materials, methods, and expected outcomes for assessing the anti-proliferative effects of this compound on SUM-149 cells.
Data Presentation
The anti-proliferative activity of this compound has been quantified in various TNBC cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values for this compound, providing a benchmark for experimental outcomes.
| Cell Line | Average GI50 (nmol/L) | Reference |
| SUM-149 | Not explicitly stated, but potent anti-proliferative activity is noted. | [1] |
| TNBC Cell Line Panel (average) | 160 | [1][2] |
| MDA-MB-231 | GI50 is not explicitly stated, but potent anti-proliferative activity is noted. | [1] |
| Hs578t | GI50 is not explicitly stated, but potent anti-proliferative activity is noted. | [1] |
| MDA-MB-468 | GI50 is not explicitly stated, but potent anti-proliferative activity is noted. | [1] |
| HCC1937 | GI50 is not explicitly stated, but potent anti-proliferative activity is noted. | [1] |
Signaling Pathways Affected by this compound
This compound exerts its anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival. The diagram below illustrates the primary signaling cascade inhibited by this compound in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of the Inflammatory Breast Cancer Cell Line SUM 149: Discovery of 2 Single Nucleotide Polymorphisms in the RNase L Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. assets.ctfassets.net [assets.ctfassets.net]
Application Notes and Protocols: UM-164 in LN229 Glioma Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of the dual c-Src and p38 MAPK inhibitor, UM-164, on the migration of LN229 glioma cells. The provided methodologies for transwell and scratch wound healing assays are based on established laboratory techniques.
Introduction
Glioblastoma is a highly aggressive brain tumor characterized by its diffuse infiltration into the surrounding brain tissue, a process driven by the migration of glioma cells. This compound has been identified as a potent dual inhibitor of c-Src and p38 MAPK, key kinases involved in signaling pathways that regulate cell migration.[1][2] Studies have shown that this compound can suppress the proliferation and migration of glioma cells.[3] These notes provide protocols to quantitatively and qualitatively assess the inhibitory effect of this compound on LN229 glioma cell migration.
Data Presentation
The following tables summarize the effects of this compound and a comparable c-Src inhibitor, dasatinib, on glioma cell migration.
Table 1: Effect of this compound on LN229 Cell Migration (Transwell Assay)
| Cell Line | Treatment | Concentration | Incubation Time | Result | Citation |
| LN229 | This compound | 100 nM | 24 hours | Migration greatly reduced | [1][3] |
| LN229 | Dasatinib | 10 µM | Not Specified | Migration almost completely abolished | [4] |
Table 2: Expected Outcome of this compound on LN229 Cell Migration (Scratch Wound Healing Assay)
| Cell Line | Treatment | Concentration | Expected Outcome |
| LN229 | This compound | 50-100 nM | Delayed wound closure compared to vehicle control. |
Signaling Pathway
This compound exerts its inhibitory effect on glioma cell migration by targeting the c-Src and p38 MAPK signaling pathways, which in turn affects the activity of the transcriptional co-activator YAP.[2][3]
Caption: this compound signaling pathway in glioma cells.
Experimental Protocols
Transwell Migration Assay
This protocol is used to assess the migratory capacity of LN229 cells in response to a chemoattractant, and the inhibitory effect of this compound.
Materials:
-
LN229 glioma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
24-well transwell plates (8 µm pore size)
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde for fixation
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Culture: Culture LN229 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin until they reach 70-80% confluency.
-
Cell Starvation: Prior to the assay, starve the cells by incubating them in serum-free DMEM for 12-24 hours.
-
Cell Preparation: Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of DMEM with 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber (the transwell insert).
-
To the experimental wells, add this compound to the desired final concentration (e.g., 100 nM) in both the upper and lower chambers.
-
To the control wells, add the equivalent volume of vehicle (DMSO) to both chambers.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Removal and Fixation:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 15-20 minutes.
-
-
Staining:
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of migrated cells in several random fields of view (e.g., 5 fields at 100x magnification).
-
Calculate the average number of migrated cells per field for each condition.
-
Scratch Wound Healing Assay
This assay provides a qualitative and semi-quantitative assessment of collective cell migration.
Materials:
-
LN229 glioma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM or DMEM with 1% FBS
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed LN229 cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plates at 37°C in a 5% CO2 incubator until the cells form a confluent monolayer.
-
Scratch Creation:
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free gap in the center of each well.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with serum-free DMEM or DMEM with 1% FBS.
-
Add this compound to the experimental wells at the desired concentrations (e.g., 50 nM and 100 nM).
-
Add the equivalent volume of vehicle (DMSO) to the control wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments (0-hour time point), capture images of the scratch in each well using a microscope. Ensure to have a reference point for consistent imaging over time.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).
-
-
Analysis:
-
The rate of cell migration can be quantified by measuring the width of the scratch at different time points and calculating the percentage of wound closure relative to the initial scratch area. Image analysis software such as ImageJ can be used for this purpose.
-
Formula for Wound Closure %: [(Initial Scratch Area - Scratch Area at Time X) / Initial Scratch Area] x 100
-
References
Application Notes and Protocols for UM-164 In Vivo Xenograft Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of UM-164, a dual c-Src and p38 MAPK inhibitor, in in vivo xenograft models for preclinical evaluation. The protocols described herein are based on established methodologies for triple-negative breast cancer (TNBC) and glioma xenograft studies.
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by dually inhibiting the c-Src and p38 MAPK signaling pathways, which are implicated in cancer cell proliferation, migration, and invasion.[1][2] Additionally, in glioma, this compound has been shown to suppress tumor growth by reducing the activity of Yes-associated protein (YAP), a key effector in the Hippo signaling pathway.[3]
Caption: Signaling pathway targeted by this compound.
Experimental Protocols
This section outlines the detailed methodologies for establishing and utilizing xenograft models to evaluate the in vivo efficacy of this compound.
I. Cell Line and Animal Models
A. Cell Lines:
-
Glioma: LN229 human glioblastoma cells.[2]
-
Triple-Negative Breast Cancer (TNBC):
-
MDA-MB-468 human breast adenocarcinoma cells.
-
SUM-149 inflammatory breast cancer cells.
-
VARI-068 patient-derived xenograft (PDX) cell line.[1]
-
B. Animal Models:
-
Immunocompromised mice are essential for xenograft studies. Commonly used strains include:
-
Nude mice (e.g., NCr/nude or BALB/c nude), 6 weeks of age.[3]
-
NOD-scid IL2Rgamma(null) (NSG) mice for patient-derived xenografts.
-
II. This compound Formulation and Administration
A. Formulation: A stock solution of this compound is prepared in DMSO. For in vivo administration, the stock solution is further diluted in a vehicle solution. A commonly used vehicle formulation is as follows:
-
Add 50 µL of 100 mg/mL this compound in DMSO to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to reach a final volume of 1 mL.
-
The final solution should be prepared fresh before each injection.
B. Administration:
-
This compound is administered via intraperitoneal (i.p.) injection.
III. Xenograft Model Establishment and Treatment
The following workflow diagram illustrates the key steps in a typical this compound in vivo xenograft study.
Caption: General workflow for a this compound in vivo xenograft study.
A. Cell Preparation and Implantation:
-
Culture cancer cells in their recommended growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration. For subcutaneous injection, a mixture with Matrigel (1:1 ratio) can enhance tumor take rate.
-
Inject the cell suspension subcutaneously into the flank of the mice.
| Cell Line | Number of Cells Injected |
| LN229 (Glioma) | 3 x 10⁶ cells[2] |
| TNBC Cell Lines | 3 x 10⁵ to 5 x 10⁶ cells |
B. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
C. Dosing and Treatment Schedule:
| Cancer Type | This compound Dosage | Administration Route | Frequency |
| Glioma | 5 mg/kg or 10 mg/kg[2] | Intraperitoneal (i.p.) | Every three days[2] |
| TNBC | 10 mg/kg, 15 mg/kg, or 20 mg/kg | Intraperitoneal (i.p.) | Daily or as determined |
IV. Endpoint Analysis
-
Tumor Growth Inhibition: Compare the tumor volumes between the this compound treated groups and the vehicle control group.
-
Immunohistochemistry (IHC): Excise tumors, fix in formalin, and embed in paraffin. Perform IHC staining for biomarkers of proliferation (e.g., Ki67) and downstream targets of the c-Src and p38 MAPK pathways (e.g., Cyclin D1, CYR61).[3]
-
Western Blotting: Analyze protein expression levels of key signaling molecules in tumor lysates.
-
Toxicity Assessment: Monitor animal body weight and overall health throughout the study to assess any potential toxicity of the treatment.
Data Presentation
The following tables provide a structured summary of the quantitative data for designing and interpreting this compound in vivo xenograft experiments.
Table 1: Experimental Parameters for this compound Glioma Xenograft Model
| Parameter | Description |
| Cell Line | LN229 |
| Animal Model | Nude mice |
| Number of Cells | 3 x 10⁶ per mouse[2] |
| Implantation Site | Subcutaneous |
| Treatment Groups | 1. Vehicle (Saline)[2]2. This compound (5 mg/kg)[2]3. This compound (10 mg/kg)[2] |
| Administration Route | Intraperitoneal (i.p.)[2] |
| Treatment Frequency | Every three days[2] |
| Endpoint Analysis | Tumor volume measurement, Immunohistochemistry (Ki67, Cyclin D1, CYR61)[3] |
Table 2: Experimental Parameters for this compound TNBC Xenograft Model
| Parameter | Description |
| Cell Lines | MDA-MB-468, SUM-149, VARI-068 (PDX) |
| Animal Model | NCr/nude mice |
| Number of Cells | 3 x 10⁵ to 5 x 10⁶ per mouse |
| Implantation Site | Subcutaneous or mammary fat pad |
| Treatment Groups | 1. Vehicle Control2. This compound (10, 15, or 20 mg/kg) |
| Administration Route | Intraperitoneal (i.p.) |
| Treatment Frequency | To be determined based on tolerability and efficacy studies |
| Endpoint Analysis | Tumor volume measurement, Immunohistochemistry, Western Blotting |
References
- 1. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Src (p-Src) Following UM-164 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and semi-quantification of phosphorylated Src kinase (p-Src) at tyrosine 416 (Tyr416) in response to treatment with UM-164, a potent dual inhibitor of c-Src and p38 MAPK.
Introduction
This compound is a small molecule inhibitor that targets the inactive "DFG-out" conformation of c-Src, a non-receptor tyrosine kinase frequently implicated in oncogenic signaling pathways.[1][2] Additionally, this compound potently inhibits p38 MAPK.[1] The activation of c-Src is characterized by autophosphorylation at Tyr416 in its activation loop. Therefore, Western blot analysis of p-Src (Tyr416) serves as a direct and reliable method to assess the inhibitory activity of this compound on c-Src in cellular contexts. This document outlines the necessary protocols, data interpretation, and provides insights into the affected signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the phosphorylation of Src at Tyr416 in glioma cell lines, as determined by Western blot analysis.
Table 1: Semi-Quantitative Analysis of p-Src (Tyr416) Levels in LN229 Glioma Cells Treated with this compound. [3]
| This compound Concentration (nM) | p-Src (Tyr416) Level (Relative to Control) |
| 0 (Control) | +++ |
| 50 | ++ |
| 100 | + |
Note: The relative levels are visually estimated from the Western blot data presented in Xu et al., 2022.[3] A clear dose-dependent decrease in p-Src (Tyr416) was observed.
Table 2: Semi-Quantitative Analysis of p-Src (Tyr416) Levels in SF539 Glioma Cells Treated with this compound. [3]
| This compound Concentration (nM) | p-Src (Tyr416) Level (Relative to Control) |
| 0 (Control) | +++ |
| 50 | ++ |
| 100 | + |
Note: The relative levels are visually estimated from the Western blot data presented in Xu et al., 2022.[3] A significant dose-dependent reduction in p-Src (Tyr416) was evident.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot analysis.
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., LN229, SF539) in appropriate cell culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of Src phosphorylation, you may serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 50 nM, 100 nM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Treat the cells with the this compound dilutions or vehicle control for the desired time period (e.g., 24 hours).
Protein Extraction and Quantification
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often preferred.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-Src (Tyr416) (e.g., Cell Signaling Technology #6943 or #2101) in the blocking buffer at the recommended dilution (typically 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize the p-Src signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with a primary antibody for total Src, followed by a loading control such as β-actin or GAPDH. This allows for the quantification of the change in phosphorylation relative to the total amount of Src protein.
-
References
Application Notes and Protocols for Immunofluorescence of c-Src Localization Following UM-164 Treatment
These application notes provide a detailed protocol for investigating the effects of the dual c-Src/p38 kinase inhibitor, UM-164, on the subcellular localization of c-Src protein using immunofluorescence microscopy. This protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and basic microscopy techniques.
Introduction
c-Src, a non-receptor tyrosine kinase, plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, c-Src is overexpressed and hyperactivated, contributing to tumor progression and metastasis. The compound this compound is a potent dual inhibitor of c-Src and p38 MAP kinase.[1][2] Notably, this compound has been shown to alter the subcellular localization of c-Src, inducing its translocation from the cell membrane to cytoplasmic punctate structures in triple-negative breast cancer (TNBC) cells.[3] This protocol provides a detailed methodology to visualize and analyze this this compound-induced relocalization of c-Src using immunofluorescence.
Data Presentation
Table 1: Quantitative Analysis of c-Src Relocalization upon this compound Treatment
| Treatment Group | Concentration (µM) | Duration (hours) | Percentage of Cells with Cytoplasmic c-Src Puncta (%) | Average Number of Puncta per Cell | Mean Fluorescence Intensity (Cytoplasm) | Mean Fluorescence Intensity (Membrane) |
| Vehicle Control (DMSO) | - | 4 | ||||
| This compound | 5 | 4 | ||||
| Dasatinib (optional control) | 5 | 4 |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Experimental Protocols
This section details the step-by-step procedure for the immunofluorescence staining of c-Src in MDA-MB-468 human breast cancer cells treated with this compound.
Materials and Reagents
-
Cell Line: MDA-MB-468 (human breast cancer cell line)
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: 10 mM stock solution in DMSO
-
Vehicle Control: DMSO
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20
-
Primary Antibody: Rabbit anti-c-Src antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
8-well chamber slides or glass coverslips in a 24-well plate
-
Humidified chamber
-
Fluorescence microscope
Procedure
-
Cell Seeding:
-
One day prior to the experiment, seed MDA-MB-468 cells onto 8-well chamber slides or glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of treatment.
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
-
-
This compound Treatment:
-
On the day of the experiment, prepare the treatment solutions. Dilute the 10 mM this compound stock solution in culture medium to a final concentration of 5 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the this compound or vehicle control solutions.
-
Incubate the cells for 4 hours at 37°C in a 5% CO₂ humidified incubator.[3]
-
-
Fixation:
-
After incubation, gently aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS with 0.05% Tween-20 for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-c-Src antibody in the blocking buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS with 0.05% Tween-20 for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS with 0.05% Tween-20 for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium, or if using chamber slides, add a drop of mounting medium to each well and cover with a coverslip.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. Capture images of the c-Src (green channel) and nuclei (blue channel).
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to:
-
Count the number of cells with distinct cytoplasmic c-Src puncta.
-
Measure the number and average fluorescence intensity of the puncta per cell.
-
Measure the mean fluorescence intensity of c-Src staining in the cytoplasm versus the cell membrane.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.
Caption: Experimental workflow for this compound immunofluorescence.
Caption: this compound induced c-Src relocalization and signaling inhibition.
References
Application Note: Measuring the Anti-Invasive Effects of the Dual c-Src/p38 Kinase Inhibitor UM-164 using a Transwell Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to degrade the extracellular matrix (ECM) and migrate to distant sites is a hallmark of malignant tumors. The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells.[1][2][3][4] This application note provides a detailed protocol for utilizing a Transwell invasion assay to evaluate the efficacy of UM-164, a potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK), in blocking the invasion of the highly invasive triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[5][6]
This compound has been shown to effectively decrease the motility and invasion of TNBC cells by blocking growth factor-mediated signaling pathways.[5] This protocol offers a robust methodology for academic and industry researchers to assess the anti-invasive properties of this compound and similar compounds.
Principle of the Transwell Invasion Assay
The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane.[1][2][3] For an invasion assay, this membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel™, which serves as a barrier that cells must degrade and penetrate.[2][3] Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).[2][3] Invasive cells will degrade the ECM, migrate through the pores of the membrane towards the chemoattractant, and adhere to the bottom surface of the membrane.[1][2] The extent of invasion is quantified by staining and counting the cells that have successfully traversed the coated membrane.[1][2][3]
Data Presentation
The inhibitory effect of this compound on the invasion of triple-negative breast cancer cell lines, MDA-MB-231 and SUM 149, is summarized below. The data is derived from a study where cells were treated with this compound and allowed to invade through a Matrigel-coated membrane for 24 hours.
| Cell Line | Treatment | Average Number of Invaded Cells (Normalized to Control) | Standard Deviation |
| MDA-MB-231 | DMSO (Vehicle Control) | 1.00 | 0.12 |
| This compound (50 nM) | 0.45 | 0.08 | |
| This compound (100 nM) | 0.20 | 0.05 | |
| SUM 149 | DMSO (Vehicle Control) | 1.00 | 0.15 |
| This compound (50 nM) | 0.52 | 0.09 | |
| This compound (100 nM) | 0.28 | 0.06 |
Note: The data presented here is representative and adapted from published findings for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for performing a Transwell invasion assay with MDA-MB-231 cells to assess the anti-invasive effects of this compound.
Materials and Reagents
-
MDA-MB-231 human breast adenocarcinoma cell line (ATCC® HTB-26™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
This compound (Selleck Chemicals)
-
Dimethyl sulfoxide (DMSO), sterile
-
Matrigel™ Basement Membrane Matrix (Corning)
-
24-well Transwell® inserts with 8.0 µm pore polycarbonate membranes (Corning)
-
24-well companion plates (Corning)
-
Cotton-tipped applicators, sterile
-
Methanol, 100%
-
Crystal Violet solution (0.2% w/v in 2% ethanol)
-
Cell culture incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
-
Sterile pipette tips and serological pipettes
-
Hemocytometer or automated cell counter
Experimental Workflow
References
- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Transwell Assays [bio-protocol.org]
- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UM-164 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of UM-164, a potent dual c-Src/p38 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least three years.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: How should I store stock solutions of this compound?
A: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for short-term storage (up to one month).[1]
Q4: Is this compound soluble in aqueous buffers like PBS or other organic solvents like ethanol?
A: No, this compound is reported to be insoluble in water and ethanol.[1] Therefore, for most cell-based assays, a concentrated stock solution in DMSO should be prepared and then diluted into the aqueous culture medium. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.
Q5: Is this compound sensitive to light?
Q6: I observe precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the solubility limit of this compound in the aqueous medium. Try using a lower final concentration.
-
Increase the solvent concentration: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might help maintain solubility. Always run a vehicle control to ensure the solvent concentration does not affect your results.
-
Use a surfactant or formulating agent: For in vivo studies or specific in vitro applications, a formulation with a surfactant like Tween® 80 or encapsulation in a delivery vehicle may be necessary. For example, a suspension for oral administration can be prepared using CMC-Na.[1]
Q7: How can I check if my this compound has degraded?
A: The most reliable way to assess the integrity of your this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A fresh, properly stored sample should be used as a reference. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Data Summary
This compound Storage and Stability
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid (Powder) | - | -20°C | 3 years | Protect from light. |
| Stock Solution | DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. Protect from light. |
| Stock Solution | DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. Protect from light. |
This compound Solubility
| Solvent | Solubility |
| DMSO | 100 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 640.68 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.41 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Logical Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for identifying potential stability issues with this compound.
Potential Degradation Pathways for this compound (Hypothesized)
Caption: Potential degradation pathways of this compound based on its chemical structure.
References
UM-164 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of UM-164 in cancer cell research, with a specific focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, dual-kinase inhibitor. Its primary targets are c-Src and p38 MAP kinase.[1][2][3] It was initially developed as a lead compound for targeting triple-negative breast cancer (TNBC) and has also been studied in glioma.[3][4] this compound is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, which may alter both the catalytic and non-catalytic functions of the proteins.[1][5][6]
Q2: Has the key research on this compound in triple-negative breast cancer been retracted?
A2: Yes, the 2016 Clinical Cancer Research article, "this compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," was retracted in 2020.[7][8] Researchers should be aware of this and critically evaluate the findings presented in the original publication.
Q3: What are the known off-target or downstream effects of this compound?
A3: While c-Src and p38 are the primary targets, this compound treatment affects several other key signaling pathways in cancer cells. These are generally considered downstream effects of inhibiting the primary targets rather than direct off-target binding. These effects include:
-
Reduced activation of EGFR, AKT, and ERK1/2 .[2]
-
Inhibition of Focal Adhesion Kinase (FAK) and paxillin phosphorylation .[2][9]
-
Inhibition of the Hippo-YAP signaling pathway , which has been identified as a key mechanism of its anti-tumor effect in glioma.[4] this compound triggers the translocation of the transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing its activity.[3][4]
Q4: How does this compound affect the cellular phenotype?
A4: this compound has been shown to have several effects on cancer cell behavior:
-
Inhibits cell proliferation : It has potent antiproliferative activity in TNBC and glioma cell lines.[1][2][4]
-
Induces G1 phase cell cycle arrest : Rather than inducing apoptosis, this compound's primary antiproliferative mechanism is cytostatic, causing cells to arrest in the G0/G1 phase of the cell cycle.[1][4][10]
-
Suppresses cell motility and invasion : By inhibiting c-Src and FAK-mediated signaling, this compound can significantly decrease the migratory and invasive capacity of cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various cancer cell lines.
Table 1: Antiproliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Average GI₅₀ (nmol/L) |
| Multiple TNBC Lines | 160 |
| Data from Gilani et al., Clin Cancer Res, 2016 (Note: This publication has been retracted[7][8]).[1] |
Table 2: Inhibitory Concentration (IC₅₀) of this compound in Glioma Cell Lines
| Cell Line | Time Point | IC₅₀ (µM) |
| LN229 | 24h | 10.07 |
| 48h | 6.20 | |
| 72h | 3.81 | |
| SF539 | 24h | 3.75 |
| 48h | 2.68 | |
| 72h | 1.23 | |
| Data from Wu et al., Cancers, 2022.[4][10] |
Troubleshooting Guide
Q: I'm observing a decrease in cell viability with this compound, but my apoptosis assay (e.g., Annexin V) is negative. Is this expected?
A: Yes, this is an expected result. This compound is primarily cytostatic, not cytotoxic.[1] It induces cell cycle arrest in the G1 phase, which leads to a decrease in cell proliferation and apparent viability in assays like MTT or CCK8, but it does not significantly trigger apoptosis.[1][4][10]
-
Recommendation : Perform a cell cycle analysis using propidium iodide staining and flow cytometry. You should observe an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.[1][10]
Q: My results show inhibition of EGFR and AKT phosphorylation. Is this compound directly inhibiting these kinases?
A: It is unlikely that this compound directly inhibits EGFR and AKT at effective concentrations. These are known downstream effectors of the c-Src signaling pathway.[2] Inhibition of c-Src by this compound leads to reduced signaling through these downstream pathways.
-
Recommendation : To confirm this, you can perform a kinome scan to profile the selectivity of this compound. Alternatively, you can use a more specific c-Src inhibitor, like dasatinib, as a control. The original literature suggests this compound and dasatinib have nearly identical kinase target profiles, with the major exception of the p38 kinases.[1]
Q: I am not seeing the expected level of growth inhibition in my cell line. What could be the issue?
A: There are several potential reasons for this:
-
Cell Line Resistance : The signaling pathways inhibited by this compound may not be the primary drivers of proliferation in your specific cell line.
-
Compound Potency : Ensure the compound is properly stored and that the concentration of your working solution is accurate.
-
Experimental Duration : The cytostatic effects of this compound may take time to become apparent. Ensure your proliferation assay is run for a sufficient duration (e.g., 48-72 hours).[4][10]
-
Troubleshooting Workflow :
Caption: Troubleshooting decision tree for low this compound efficacy.
Experimental Protocols & Visualizations
Signaling Pathways Affected by this compound
The following diagram illustrates the primary and key downstream signaling pathways modulated by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New compound shows potential for triple-negative breast cancer | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. Retraction: this compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing UM-164 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of UM-164 in in vitro studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of c-Src and p38 MAP kinase.[1][2][3] It uniquely binds to the inactive "DFG-out" conformation of c-Src, which not only inhibits its catalytic activity but can also alter its non-catalytic functions.[1][4][5][6] Additionally, this compound has been shown to suppress the Hippo-YAP signaling pathway by promoting the cytoplasmic translocation of Yes-associated protein (YAP), thereby reducing the expression of its downstream target genes.[7]
Q2: What is a recommended starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, concentrations between 50 nM and 100 nM have been effectively used in glioma cell lines for various assays, including cell cycle analysis and migration assays.[7] The half-maximal inhibitory concentration (IC50) can range from the nanomolar to the micromolar scale depending on the cell line and the duration of the treatment.[2][7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. Studies on the stability of compounds in DMSO suggest that many are stable for extended periods when stored properly.[8][9] For experimental use, the stock solution can be further diluted in cell culture medium to the desired final concentration. It is common for compounds to precipitate when a DMSO stock is diluted into an aqueous medium; gentle vortexing or warming at 37°C can help redissolve the compound.[10]
Q4: What are the known off-target effects of this compound?
A4: Besides its primary target c-Src, kinome-wide profiling has identified the p38 kinase family as being potently inhibited by this compound.[1][5] It has also been shown to indirectly reduce the activation of EGFR, AKT, and ERK1/2 in some cancer cell lines.[2] Researchers should be aware of these additional activities when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell viability | - Sub-optimal concentration of this compound.- Cell line is resistant to c-Src/p38 inhibition.- Insufficient incubation time.- this compound degradation. | - Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM).- Confirm the expression and activity of c-Src and p38 in your cell line.- Extend the incubation time (e.g., 24, 48, and 72 hours).- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background in Western blot for phosphorylated proteins | - Blocking buffer contains phosphoproteins (e.g., milk).- Non-specific antibody binding.- Insufficient washing. | - Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking agent.- Optimize the primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST. |
| No detectable phosphorylated p-Src or p-p38 signal in untreated controls | - Low basal kinase activity in the cell line.- Inefficient protein extraction or sample handling. | - Stimulate the cells with an appropriate growth factor or stress agent (e.g., UV irradiation for p38) to induce phosphorylation.- Ensure the use of phosphatase inhibitors in the lysis buffer and keep samples on ice. |
| Unexpected changes in cell morphology | - Off-target effects of the inhibitor.- High concentrations of DMSO in the final culture medium. | - Observe cells at multiple time points and concentrations. Some kinase inhibitors can affect the cytoskeleton.[11][12][13][14]- Ensure the final DMSO concentration is low and consistent across all treatments, including the vehicle control (typically ≤ 0.1%). |
| Precipitation of this compound in cell culture medium | - Poor solubility of the compound at the working concentration in aqueous media. | - Ensure the DMSO stock solution is fully dissolved before diluting in media.- Gently warm the final solution to 37°C and vortex before adding to cells.[10]- If precipitation persists, consider using a lower concentration or a different formulation approach, though this may require further optimization. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| LN229 | Glioma | 24 | 10.07 | [7] |
| 48 | 6.20 | [7] | ||
| 72 | 3.81 | [7] | ||
| SF539 | Glioma | 24 | 3.75 | [7] |
| 48 | 2.68 | [7] | ||
| 72 | 1.23 | [7] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | ~0.05 (for motility/invasion) | [2] |
| SUM 149 | Triple-Negative Breast Cancer | Not Specified | ~0.05 (for motility/invasion) | [2] |
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
For MDA-MB-231 cells, a seeding density of 2 x 10⁴ cells per well in a 96-well plate is a common starting point for a 72-hour assay.[15]
-
For LN229 cells, seeding densities can range from 25,000 to 100,000 cells per well depending on the desired confluence at the time of analysis.[16]
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock.
-
Carefully remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK8 Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of CCK8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for Phosphorylated Proteins (p-Src, p-p38) and YAP
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. bio.unipd.it [bio.unipd.it]
- 2. selleckchem.com [selleckchem.com]
- 3. New compound shows potential for triple-negative breast cancer | EurekAlert! [eurekalert.org]
- 4. YAP1 Monoclonal Antibody (1A12) (MA5-17200) [thermofisher.com]
- 5. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Contribution of the Cytoskeleton to the Compressive Properties and Recovery Behavior of Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (44-684G) [thermofisher.com]
- 19. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 20. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. p38 MAPK Antibody (Bi-Phospho-Thr180/Tyr182) (OAPC00215) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 22. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Affinity Biosciences [affbiotech.com]
- 23. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 24. bio.unipd.it [bio.unipd.it]
Navigating In Vivo Studies with UM-164: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and potential side effects of UM-164, a dual c-Src and p38 kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experimental workflows.
Important Notice: Retraction of a Key Publication
Users should be aware that a primary study detailing the in vivo activity of this compound in triple-negative breast cancer, "this compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," was retracted in April 2020.[1][2] The information from this publication should be interpreted with caution.
Troubleshooting Guide: Managing Potential In Vivo Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Signs of animal distress (e.g., weight loss, lethargy, ruffled fur) at high doses. | Dose-dependent toxicity of this compound. | Immediately reduce the dosage or discontinue treatment in the affected cohort. Refer to dose-response data from preclinical studies. A dose of 140 mg/kg administered intraperitoneally for 5 consecutive days in BALB/c mice showed significant toxicity.[3] |
| Abnormal histopathology findings in specific organs. | Organ-specific toxicity. | Preclinical studies have indicated potential for pancreatic, intestinal, lymphoid, and bone marrow toxicities at high doses (140 mg/kg).[3] Consider incorporating regular monitoring of organ function (e.g., blood chemistry) and detailed histopathological analysis of these specific tissues in your study design. |
| Lack of tumor growth inhibition at lower doses. | Sub-optimal therapeutic dose for the specific cancer model. | While lower doses (e.g., 5 mg/kg and 10 mg/kg in glioma models) may minimize toxicity, they might not achieve the desired efficacy.[4] A dose-escalation study may be necessary to determine the optimal therapeutic window for your specific xenograft model. A 40 mg/kg dose showed no toxicity in a triple-negative breast cancer model.[3] |
| Inconsistent anti-tumor effects across different studies. | Differences in experimental protocols, cancer models, or the retracted status of some data. | Carefully review the methodologies of published studies, paying close attention to the animal model, tumor type, dosage, and administration schedule.[3][4][5] Given the retraction of a key paper, independent verification of efficacy is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities of this compound in vivo?
A1: Based on available preclinical data, the primary dose-limiting toxicities of this compound appear at higher concentrations. In a study using BALB/c mice, a dose of 140 mg/kg administered intraperitoneally for five consecutive days resulted in significant adverse effects.[3]
Q2: Which organs are most likely to be affected by this compound toxicity?
A2: High-dose administration of this compound (140 mg/kg) has been associated with pancreatic degeneration and inflammation, villus blunting and epithelial degeneration in the intestine, marked lymphoid depletion/atrophy, and erythroid depletion in the bone marrow.[3]
Q3: Is there a reported non-toxic dose of this compound in animal models?
A3: Yes, a dose of 40 mg/kg administered intraperitoneally for five consecutive days in BALB/c mice was reported to show no signs of toxicity.[3] Additionally, in a glioma xenograft model, doses of 5 mg/kg and 10 mg/kg administered every three days were well-tolerated.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a dual inhibitor of the c-Src and p38 MAP kinase signaling pathways.[3][5][6] It binds to the inactive conformation of c-Src.[3][5] In glioma models, it has also been shown to suppress tumor growth by reducing the activity of Yes-associated protein (YAP).[4]
Q5: How should I design my in vivo study to minimize toxicity?
A5: It is advisable to start with lower, well-tolerated doses (e.g., 5-10 mg/kg) and perform a dose-escalation study to find the optimal balance between efficacy and toxicity for your specific model.[4] Careful monitoring of animal well-being and inclusion of comprehensive endpoint analyses, including histopathology of target organs, are critical.
Quantitative Toxicity Data Summary
| Animal Model | Dose | Administration Route | Duration | Observed Toxicity | Reference |
| BALB/c mice | 140 mg/kg | Intraperitoneal | 5 consecutive days | Pancreatic degeneration and inflammation, villus blunting, epithelial degeneration, marked lymphoid depletion/atrophy, and erythroid depletion in the bone marrow. | [3] |
| BALB/c mice | 40 mg/kg | Intraperitoneal | 5 consecutive days | No toxicity observed. | [3] |
| Nude mice (glioma xenograft) | 5 mg/kg | Intraperitoneal | Every three days | No significant toxicity reported. | [4] |
| Nude mice (glioma xenograft) | 10 mg/kg | Intraperitoneal | Every three days | No significant toxicity reported. | [4] |
Experimental Protocols
Toxicity Assessment in BALB/c Mice (Adapted from a study on TNBC) [3]
-
Animal Model: BALB/c mice.
-
Groups:
-
Control group (vehicle).
-
This compound treatment group (40 mg/kg).
-
This compound treatment group (140 mg/kg).
-
-
Dosing: Intraperitoneal injection for 5 consecutive days.
-
Monitoring: Daily observation for clinical signs of toxicity (e.g., weight loss, behavioral changes).
-
Endpoint Analysis: Necropsy of all major organ systems, including the small intestine, pancreas, spleen, lymphoid organs, thymus, kidney, liver, heart, lung, ovary, and bone marrow for histopathological examination.
Efficacy and Safety in Nude Mouse Glioma Xenograft Model [4]
-
Animal Model: Nude mice with subcutaneous LN229 cell line xenografts.
-
Groups:
-
Saline control group.
-
This compound treatment group (5 mg/kg).
-
This compound treatment group (10 mg/kg).
-
-
Dosing: Intraperitoneal injection every three days.
-
Monitoring: Tumor volume measurements and observation for signs of toxicity.
-
Endpoint Analysis: Immunohistochemistry of tumor tissue for markers of proliferation (Ki67) and relevant signaling pathways.
Visualizing this compound's Mechanism of Action
To aid in understanding the molecular pathways affected by this compound, the following diagrams illustrate its key inhibitory actions.
Caption: this compound's dual inhibitory effect on c-Src and p38 MAPK pathways.
Caption: Proposed mechanism of this compound in glioma via the Hippo-YAP pathway.
Caption: General experimental workflow for in vivo toxicity assessment.
References
- 1. Retraction: this compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting UM-164 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dual c-Src and p38 MAPK inhibitor, UM-164. The following resources are designed to help you overcome common challenges, particularly with compound precipitation in aqueous solutions, and to ensure the successful application of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of small molecule inhibitors like this compound in aqueous solutions and cell culture media can be a significant issue, potentially affecting experimental outcomes. This guide addresses common causes and provides step-by-step solutions.
Question: I observed a precipitate in my this compound stock solution or in the cell culture medium after adding this compound. What should I do?
Answer: Witnessing a precipitate can be alarming. The first step is to systematically identify the cause. The following workflow can guide you through the troubleshooting process.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound is not extensively published, kinase inhibitors are often soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).
2. At what concentration is this compound typically used in cell culture?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment.[1] Studies have shown biological activity at concentrations ranging from the nanomolar to the micromolar range.[1][2][3] For instance, in glioma cell lines, this compound has been used at 100 nM, with IC50 values for cell growth inhibition at 24, 48, and 72 hours ranging from 1.23 µM to 10.07 µM depending on the cell line.[1]
3. Can I store my this compound stock solution at room temperature?
It is advisable to store stock solutions of this compound at -20°C or -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles, which can contribute to precipitation.[4] Aliquoting the stock solution into smaller, single-use volumes is recommended.
4. Why might this compound precipitate in my cell culture medium?
Precipitation in cell culture medium can occur for several reasons:
-
High Final Concentration: The aqueous solubility of this compound is likely much lower than its solubility in DMSO. When the stock solution is diluted into the aqueous medium, the final concentration may exceed its solubility limit.
-
Temperature Changes: Temperature shifts, such as moving from a refrigerated stock to a 37°C incubator, can affect solubility.[4]
-
Media Components: Interactions with salts, proteins (especially in serum), and other components in the culture medium can lead to precipitation.[5]
-
pH of the Medium: The pH of the cell culture medium can influence the charge state of a compound and thus its solubility.
5. How can I prevent this compound from precipitating?
-
Optimize Stock Concentration: Prepare a concentrated stock in DMSO that allows for a final dilution of at least 1:1000 into your aqueous medium. This minimizes the amount of organic solvent introduced to your cells.
-
Pre-warm the Medium: Before adding the this compound stock, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).
-
Proper Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Test Different Media Formulations: If precipitation is a persistent issue, consider testing this compound in different basal media or with varying serum concentrations.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in glioma cell lines.[1]
| Cell Line | Treatment Duration | IC50 (µM) |
| LN229 | 24 hours | 10.07 |
| 48 hours | 6.20 | |
| 72 hours | 3.81 | |
| SF539 | 24 hours | 3.75 |
| 48 hours | 2.68 | |
| 72 hours | 1.23 |
Experimental Protocols
Protocol: Cell Viability Assay using CCK8
This protocol is adapted from studies investigating the effect of this compound on glioma cell proliferation.[1]
-
Cell Seeding: Seed glioma cells (e.g., LN229 or SF539) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium (e.g., DMEM with 10% FBS). Allow cells to adhere overnight.
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK8 only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway
This compound exerts its anti-tumor effects by dually inhibiting c-Src and p38 MAPK, which in turn impacts the Hippo-YAP signaling pathway.[1][2][3]
References
- 1. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UM-164 Formulation for Intraperitoneal Injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful intraperitoneal (i.p.) administration of the dual c-Src/p38 MAPK inhibitor, UM-164. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dual-action small molecule inhibitor that targets both c-Src kinase and p38 MAP kinase.[1] By binding to the inactive conformation of these kinases, this compound can suppress key signaling pathways involved in cell proliferation, migration, and survival.[1] Its primary application in research has been in cancer models, including triple-negative breast cancer and glioma, where it has been shown to inhibit tumor growth.[1]
Q2: What is the recommended dose for this compound in mice for intraperitoneal injection?
A2: Published preclinical studies in mouse xenograft models have used this compound at doses ranging from 5 mg/kg to 20 mg/kg administered intraperitoneally.[1] A common dosing schedule is an injection every three days.[1] The optimal dose and schedule should be determined empirically for your specific animal model and experimental goals.
Q3: Is there a validated, published vehicle formulation for i.p. injection of this compound?
A3: While studies confirm the in vivo efficacy of this compound via i.p. injection, a specific, detailed vehicle formulation is not consistently published in the available literature. Like many kinase inhibitors, this compound is a crystalline solid with poor aqueous solubility, requiring a specialized vehicle for in vivo administration. A common strategy for such compounds, detailed in the protocol section below, involves a multi-component vehicle using a solubilizing agent like DMSO and a surfactant like Tween® 80 in a physiological carrier. Researchers must validate any formulation for stability and tolerability in their specific model.
Q4: What are the known in vitro IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) for this compound varies by cell line and assay duration. For example, in glioma cell lines, IC50 values have been reported to range from 1.23 µM to 10.07 µM depending on the cell line and exposure time (24-72 hours).[1]
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound in preclinical studies.
Table 1: In Vivo Dosing Information for this compound
| Parameter | Value | Species | Route of Administration | Reference |
|---|---|---|---|---|
| Dose Range | 5 - 20 mg/kg | Mouse | Intraperitoneal (i.p.) | [1] |
| Dosing Frequency | Every 3 days | Mouse | Intraperitoneal (i.p.) |[1] |
Table 2: In Vitro Efficacy of this compound in Glioma Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
|---|---|---|---|---|
| LN229 | 10.07 | 6.20 | 3.81 | [1] |
| SF539 | 3.75 | 2.68 | 1.23 |[1] |
Experimental Protocols & Methodologies
Protocol 1: Recommended Formulation for this compound Intraperitoneal Injection
Disclaimer: This protocol is a recommended starting point based on common practices for poorly soluble compounds and is not derived from a specific published methodology for this compound. Researchers must perform their own stability and tolerability studies before proceeding with large-scale experiments.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween® 80 or Kolliphor® EL (Polysorbate 80 or Polyoxyl 35 Castor Oil)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for mice)
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add DMSO to dissolve the this compound and create a concentrated stock solution (e.g., 40 mg/mL). Vortex or sonicate gently if needed to ensure complete dissolution. The solution should be perfectly clear.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile tube, prepare the vehicle mixture. A common starting formulation is 5-10% DMSO, 5-10% Tween® 80, and 80-90% Saline/PBS.
-
For example, to prepare 1 mL of a 10% DMSO / 10% Tween® 80 vehicle: mix 100 µL DMSO, 100 µL Tween® 80, and 800 µL sterile saline.
-
-
Final Drug Formulation:
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing to reach the final desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 100 µL).
-
Crucial Step: Add the DMSO stock into the aqueous vehicle dropwise while continuously vortexing. This rapid mixing helps prevent the drug from precipitating out of solution.
-
-
Final Inspection:
-
Inspect the final solution carefully. It should be a clear, homogenous solution or a stable, fine suspension. If significant precipitation or cloudiness occurs, the formulation is not suitable for injection (see Troubleshooting section).
-
Administer the formulation to the animal immediately after preparation to minimize the risk of precipitation over time. Do not store the final diluted formulation unless stability has been confirmed.
-
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Mice
-
Animal Restraint: Restrain the mouse securely, typically by scruffing the neck and securing the tail. Position the mouse so its head is tilted downwards to allow abdominal organs to shift away from the injection site.
-
Identify Injection Site: The preferred injection site is the lower right abdominal quadrant. This location avoids the cecum, urinary bladder, and other vital organs.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle (approximately 15-20 degrees).
-
Aspirate: Gently pull back the plunger to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe. If either is present, withdraw the needle and inject at a new site with a fresh needle.
-
Administer: Inject the this compound formulation smoothly. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for several minutes post-injection for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Troubleshooting Guides
Problem 1: The this compound formulation becomes cloudy or forms a precipitate after preparation.
| Possible Cause | Solution |
| Poor Solubility: The concentration of this compound exceeds its solubility limit in the final vehicle. | 1. Increase the percentage of co-solvent (DMSO) or surfactant (Tween® 80) in the vehicle. Do not exceed 10% DMSO for routine i.p. injections to minimize toxicity. 2. Decrease the final concentration of this compound by increasing the injection volume (while staying within animal welfare guidelines). 3. Use sonication in a water bath to aid dissolution during preparation. |
| "Crashing Out": The drug precipitates when the DMSO stock is added to the aqueous saline/PBS. | 1. Ensure the DMSO stock is added very slowly (dropwise) to the aqueous phase while vortexing vigorously. 2. Warm the saline/PBS vehicle slightly (to room temperature or 37°C) before adding the DMSO stock. Do not overheat. |
| Temperature Effects: The formulation was prepared warm and precipitated upon cooling to room temperature. | Prepare and inject the solution at a consistent temperature. If precipitation occurs upon cooling, the formulation is unstable and needs to be optimized. |
| Incorrect pH: The pH of the final formulation is not optimal for this compound solubility. | Ensure the PBS or saline used is at a physiological pH of ~7.4. |
Problem 2: The animal shows signs of distress (pain, irritation, lethargy) after injection.
| Possible Cause | Solution |
| Vehicle Toxicity: The concentration of DMSO or Tween® 80 is too high, causing irritation to the peritoneum. | 1. Reduce the concentration of organic solvents and surfactants to the lowest level required to maintain solubility. 2. Run a vehicle-only control group to ensure the vehicle itself is well-tolerated at the planned volume and concentration. |
| Incorrect pH or Osmolality: The formulation is hypertonic or has a non-physiological pH. | Use isotonic saline (0.9% NaCl) or PBS as the aqueous component. Check the pH of the final formulation. |
| Improper Injection Technique: The needle may have punctured an internal organ. | Review and practice proper i.p. injection technique. Ensure the needle is inserted in the lower right abdominal quadrant at a shallow angle. |
| Compound Precipitation In Vivo: The drug is precipitating within the peritoneal cavity, causing an inflammatory response. | Re-optimize the formulation to improve its stability and solubility under physiological conditions. Consider alternative solubilizing agents like cyclodextrins. |
Visualizations (Diagrams)
Caption: Experimental workflow for this compound formulation and intraperitoneal administration.
Caption: Troubleshooting decision tree for this compound formulation precipitation.
Caption: Simplified signaling pathways inhibited by this compound.
References
Validation & Comparative
A Comparative Guide to the Potency of UM-164 and Other Prominent Src Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between kinase inhibitors is paramount. This guide provides an objective comparison of UM-164 against other well-established Src family kinase (SFK) inhibitors, focusing on potency, mechanism of action, and the experimental frameworks used for their evaluation.
Introduction to Src Kinase Inhibition
Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a critical role in regulating a multitude of cellular processes, including proliferation, survival, adhesion, and migration.[1] Its deregulation and overexpression are linked to the progression and metastasis of numerous cancers, making it a key therapeutic target.[1][2] This has led to the development of several small-molecule inhibitors, each with distinct profiles. This compound is a novel inhibitor distinguished by its unique mechanism of action and dual-targeting capabilities.[3][4]
Potency Comparison of Src Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd), with lower values indicating higher potency. The following table summarizes the reported potencies of this compound and other leading Src inhibitors—Dasatinib, Saracatinib, and Bosutinib—against c-Src and other key targets.
| Inhibitor | Target | Potency (IC50/Kd) | Assay Type |
| This compound | c-Src | Kd: 2.7 nM [5][6] | Biochemical Assay |
| p38α / p38β | Potent Inhibitor[6][7] | Biochemical Assay | |
| TNBC Cell Lines | GI50: 160 nM (average)[6][7] | Cell-based Proliferation | |
| Dasatinib | Src | IC50: 0.8 nM [8] | Cell-free Assay |
| Abl | IC50: <1 nM[8][9] | Cell-free Assay | |
| c-Kit | IC50: 79 nM[8] | Cell-free Assay | |
| Saracatinib | c-Src | IC50: 2.7 nM [5][10] | Cell-free Assay |
| Src Family (Lck, Fyn, etc.) | IC50: 2.7 - 11 nM[2][11] | Cell-free Assay | |
| v-Abl | IC50: 30 nM[12] | Not Specified | |
| Bosutinib | Src | IC50: 1.2 nM [13][14][15] | Cell-free Assay |
| Abl | IC50: 1 nM[13][14] | Cell-free Assay |
Differentiating Mechanisms of Action
This compound: A key differentiator for this compound is its ability to bind to the inactive "DFG-out" conformation of the c-Src kinase.[3][7] This mechanism can offer improved pharmacological outcomes by affecting the non-catalytic functions of the kinase. Furthermore, this compound is a potent dual inhibitor, also targeting the p38 MAPK signaling pathway, which has been implicated in cancer progression.[3][4][6][7]
Dasatinib, Saracatinib, and Bosutinib: These inhibitors are primarily ATP-competitive, binding to the active conformation of the kinase.
-
Dasatinib is a multi-targeted inhibitor, potently targeting Abl and c-Kit in addition to the Src family kinases.[8][9]
-
Saracatinib is recognized for its high selectivity for the Src kinase family.[10][11][12]
Visualizing the Src Signaling Pathway
To contextualize the action of these inhibitors, the following diagram illustrates the central role of Src kinase in cellular signaling cascades. Src acts as a hub, receiving signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, and relaying them to downstream pathways like PI3K/AKT and MAPK, which govern critical cellular functions.
Caption: Simplified Src signaling cascade.
Experimental Protocols: Determining Inhibitor Potency
The IC50 values presented are typically determined through in vitro kinase assays. Below is a representative protocol for an enzyme-linked immunosorbent assay (ELISA)-based method to measure Src kinase activity.
Objective: To determine the concentration of an inhibitor required to reduce Src kinase activity by 50%.
Materials:
-
Recombinant human c-Src enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
96-well microtiter plates
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Test inhibitors (this compound, Dasatinib, etc.) serially diluted
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Substrate Coating: Coat a 96-well plate with the Poly (Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate to remove unbound substrate.
-
Inhibitor Addition: Add serially diluted concentrations of the test inhibitors to designated wells. Include control wells with vehicle (e.g., DMSO) for 0% inhibition and wells without enzyme for background signal.
-
Kinase Reaction Initiation: Add the recombinant c-Src enzyme to all wells (except background). Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by washing the plate to remove ATP and enzyme.
-
Detection: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Signal Development: Wash the plate to remove unbound antibody. Add TMB substrate. The HRP enzyme will catalyze a colorimetric reaction.
-
Measurement: Stop the color development with a stop solution. Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the key steps in the ELISA-based kinase assay described above.
Caption: Workflow for an ELISA-based kinase assay.
Conclusion
This compound demonstrates high potency against c-Src, comparable to established inhibitors like Dasatinib, Saracatinib, and Bosutinib. Its distinct advantage lies in its unique mechanism of binding the inactive DFG-out conformation and its dual inhibition of both c-Src and the p38 MAPK pathway. This dual-targeting strategy and unique binding mode may offer a superior therapeutic window and a different approach to overcoming resistance mechanisms compared to traditional ATP-competitive inhibitors. The provided data and protocols offer a foundational guide for researchers to compare and select the most appropriate inhibitor for their specific experimental needs.
References
- 1. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
UM-164 and Dasatinib: A Comparative Analysis of their Differential Effects on p38 MAPK Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of kinase inhibitors is paramount for advancing targeted therapies. This guide provides an objective comparison of UM-164 and dasatinib, focusing on their distinct effects on the p38 mitogen-activated protein kinase (MAPK) signaling pathway, supported by experimental data and detailed protocols.
Executive Summary
This compound and dasatinib, both potent kinase inhibitors, exhibit fundamentally different effects on the p38 MAPK signaling pathway. While this compound is a dual inhibitor of both c-Src and p38 kinases, dasatinib primarily targets c-Src and Abl kinases.[1][2] Strikingly, at low concentrations, this compound potently inhibits p38 MAPK activation.[1] In contrast, several studies have shown that dasatinib treatment leads to the activation of the p38 MAPK pathway in certain cellular contexts, an effect that is crucial for its anti-leukemic properties.[3][4][5] This differential activity on a key signaling node has significant implications for their therapeutic applications and potential for combination therapies.
Data Summary
The following table summarizes the key differential effects of this compound and dasatinib on p38 MAPK and associated cellular outcomes based on published research.
| Feature | This compound | Dasatinib | References |
| Primary Targets | c-Src, p38α, p38β | c-Src, Bcr-Abl, c-KIT, PDGFRβ, and ephrin A receptor | [1] |
| Effect on p38 MAPK | Potent inhibitor of p38 MAPK phosphorylation | Induces phosphorylation/activation of the p38 MAPK pathway in certain cancer types (e.g., CML) | [1][3][6] |
| Cellular Context of p38 Effect | Inhibition observed in Triple-Negative Breast Cancer (TNBC) and glioma cells.[1][6] | Activation observed in Chronic Myeloid Leukemia (CML) cells.[3][4][5] | |
| Therapeutic Implication of p38 Effect | Dual c-Src/p38 inhibition is considered beneficial for anti-TNBC and anti-glioma activity.[1][6] | p38 activation is essential for the antileukemic effects of dasatinib in CML.[3][4][5] | |
| Effect on Downstream Signaling (TNBC) | At its IC50, decreases activation of EGFR/Tyr-1068. | At its IC50, has no effect on EGFR/Tyr-1068 activation. | [1] |
| Kinome Selectivity | Nearly identical target profile to dasatinib with the exception of potent p38α and p38β inhibition. | Does not potently inhibit p38α and p38β. | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the differential impact of this compound and dasatinib on the p38 MAPK signaling pathway.
Caption: Differential effects of this compound and dasatinib on the p38 MAPK pathway.
Experimental Protocols
This section details the methodologies used in the cited studies to determine the effects of this compound and dasatinib on p38 signaling.
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the phosphorylation status of p38 MAPK and other signaling proteins following treatment with this compound or dasatinib.
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-c-Src, total c-Src, and other targets of interest.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Kinome Profiling
-
Objective: To identify the kinase targets of this compound and dasatinib on a kinome-wide scale.
-
Methodology:
-
Chemical genetic profiling is performed using cell lysates (e.g., from MDA-MB-231 cells).[1]
-
The assay typically involves the competition of the inhibitor with a broad-spectrum kinase probe for binding to the ATP pocket of kinases in the lysate.
-
The amount of probe-bound kinase is then quantified, often by mass spectrometry, to determine the inhibitory activity of the compound against a large panel of kinases.
-
Cell Proliferation and Viability Assays
-
Objective: To assess the impact of inhibiting p38 signaling (alone or in combination with c-Src inhibition) on cancer cell proliferation.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound, dasatinib, a selective p38 inhibitor (e.g., BIRB-796), or combinations thereof.[1]
-
Cell viability is measured at different time points (e.g., 24, 48, 72 hours) using assays such as MTT or CellTiter-Glo.
-
IC50 values are calculated from dose-response curves.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the effects of this compound and dasatinib.
Caption: A generalized workflow for comparing kinase inhibitors.
Conclusion
The differential effects of this compound and dasatinib on p38 MAPK signaling underscore the importance of comprehensive target profiling in drug development. This compound acts as a dual c-Src/p38 inhibitor, a combination that appears advantageous in solid tumors like TNBC and glioma.[1][2][6] Conversely, dasatinib's activation of p38 is integral to its therapeutic effect in CML.[3][4][5] These opposing mechanisms highlight that the ultimate cellular consequence of targeting a specific kinase is highly context-dependent. For researchers, these findings provide a strong rationale for designing therapies and combination strategies that are tailored to the specific signaling dependencies of a given malignancy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the p38 Map Kinase Pathway is Essential for the Antileukemic Effects of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Activation of the p38 Map kinase pathway is essential for the antileukemic effects of dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating UM-164 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UM-164, a dual inhibitor of c-Src and p38 MAPK, with alternative inhibitors. It includes supporting experimental data, detailed protocols for target engagement validation, and visualizations of the relevant signaling pathways and experimental workflows.
Unveiling the Dual Action of this compound
This compound is a potent small molecule inhibitor that uniquely targets both c-Src and p38 MAPK, two key kinases implicated in cancer progression.[1][2][3] It binds to the inactive "DFG-out" conformation of its target kinases, a mechanism that can lead to improved pharmacological outcomes.[1] This dual inhibitory action allows this compound to block multiple signaling pathways involved in cell proliferation, migration, and invasion.[1]
Comparative Analysis of Kinase Inhibitors
To objectively assess the performance of this compound, this section presents a quantitative comparison with other commercially available inhibitors targeting c-Src and p38 MAPK.
Quantitative Inhibitor Performance Data
The following table summarizes the in vitro potency of this compound and its alternatives against their respective primary targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are key indicators of a drug's potency.
| Inhibitor | Primary Target(s) | IC50 / Kd (nM) | Notes |
| This compound | c-Src, p38α/β | c-Src: 2.7 (Kd) [4] | A potent dual inhibitor.[1][4] |
| Dasatinib | c-Src, Abl | c-Src: 0.8[5], <1[6] | A multi-targeted inhibitor.[5][6] |
| Bosutinib | c-Src, Abl | c-Src: 1.2[7][8] | A dual Src/Abl inhibitor.[7][8][9] |
| Saracatinib (AZD0530) | c-Src family | c-Src: 2.7[10][11][12] | Potent inhibitor of several Src family kinases.[10] |
| SB203580 | p38α/β MAPK | p38α: 50, p38β: 500[13] | A selective p38 MAPK inhibitor.[13] |
| Losmapimod | p38α/β MAPK | p38α: pKi 8.1, p38β: pKi 7.6 | A selective, potent, and orally active p38 MAPK inhibitor.[14][15][16] |
Visualizing the Molecular Pathways
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it targets.
c-Src and p38 MAPK Signaling Network
This diagram illustrates the interconnected signaling pathways regulated by c-Src and p38 MAPK, which are involved in cell survival, proliferation, and migration. The pathway also indicates how these kinases can influence the Hippo-YAP signaling pathway, a critical regulator of organ size and tumorigenesis.
Caption: Signaling pathway inhibited by this compound.
Experimental Validation of Target Engagement
Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development. This section outlines two key experimental methods for validating the target engagement of this compound.
Experimental Workflow for Target Engagement Validation
The following diagram illustrates a generalized workflow for assessing target engagement in cells using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assay.
Caption: General workflow for target engagement validation.
Detailed Experimental Protocols
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Principle: When a drug binds to its target protein, it often increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (c-Src and p38 MAPK) at each temperature using Western blotting with specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.
Principle: This assay uses a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of a substrate, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[9][17][18]
Protocol:
-
Cell Transfection:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein (c-Src or p38 MAPK) fused to NanoLuc® luciferase.
-
Culture the cells for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest and resuspend the transfected cells in a suitable assay medium.
-
Add the NanoBRET™ tracer specific for the target kinase to the cell suspension.
-
-
Compound Treatment and Signal Measurement:
-
Dispense the cell-tracer mix into a multi-well plate.
-
Add varying concentrations of this compound or a vehicle control.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound.
-
The resulting dose-response curve can be used to determine the IC50 value, representing the concentration of this compound required to displace 50% of the tracer from the target protein, thus confirming target engagement.
-
Conclusion
This compound demonstrates potent dual inhibition of c-Src and p38 MAPK. The experimental protocols detailed in this guide, particularly CETSA and NanoBRET, provide robust methods for validating the direct engagement of this compound with its intracellular targets. The comparative data and pathway visualizations offer a valuable resource for researchers working on the development and characterization of kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Losmapimod - Immunomart [immunomart.org]
- 17. stemcell.com [stemcell.com]
- 18. selleckchem.com [selleckchem.com]
UM-164 Demonstrates Efficacy in Dasatinib-Resistant Cancer Cells Through a Dual-Inhibitory Mechanism
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of UM-164, a novel dual c-Src and p38 MAPK inhibitor, and its efficacy in cancer cells that have developed resistance to the established tyrosine kinase inhibitor, dasatinib. This guide provides a detailed analysis of this compound's performance against dasatinib-resistant triple-negative breast cancer (TNBC) cell lines, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Overcoming Resistance: A New Avenue for Targeted Therapy
Dasatinib is a potent inhibitor of the Src family kinases and BCR-ABL, and it is a crucial therapeutic agent for certain leukemias and solid tumors. However, the emergence of drug resistance poses a significant clinical challenge. This compound, by simultaneously targeting both c-Src and p38 MAPK, offers a promising strategy to circumvent these resistance mechanisms.
A key study has demonstrated the potent anti-proliferative activity of this compound across a panel of TNBC cell lines, including those known to be resistant to dasatinib, such as MDA-MB-468 and HCC 1937.[1] While dasatinib shows limited efficacy in these resistant cell lines, this compound maintains significant activity, highlighting its potential as a therapeutic option for patients who have developed dasatinib resistance.
Comparative Efficacy of this compound in Triple-Negative Breast Cancer
The following table summarizes the 50% growth inhibition (GI50) values for this compound in a panel of TNBC cell lines, including dasatinib-resistant and -sensitive lines.
| Cell Line | Dasatinib Resistance Status | This compound GI50 (nmol/L) |
| MDA-MB-468 | Resistant | 160 |
| HCC 1937 | Resistant | Not explicitly stated, but potent antiproliferative activity observed |
| Hs578t | Sensitive | 160 |
| MDA-MB-231 | Sensitive | 160 |
| SUM 149 | Sensitive | 160 |
Data sourced from a study on the in vivo activity of this compound against triple-negative breast cancer.[1]
Mechanism of Action: A Dual-Pronged Attack on Cancer Signaling
This compound's unique dual-inhibitory action is central to its efficacy in dasatinib-resistant settings. While both this compound and dasatinib inhibit c-Src, this compound also potently inhibits the p38 MAPK pathway.[1] This dual targeting is believed to be superior to the mono-inhibition of c-Src alone.[1]
In the dasatinib-resistant MDA-MB-468 cell line, treatment with this compound leads to a significant change in the cellular localization of c-Src, a phenomenon not observed with dasatinib treatment.[1] This suggests that this compound's distinct binding mechanism to the inactive conformation of c-Src may contribute to its ability to overcome resistance.[1]
Experimental Protocols
Cell Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of this compound and dasatinib required to inhibit the growth of TNBC cell lines by 50%.
Methodology:
-
Cell Culture: TNBC cell lines (MDA-MB-468, HCC 1937, Hs578t, MDA-MB-231, and SUM 149) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound or dasatinib for 72 hours.
-
Cell Viability Measurement: Cell viability was assessed using a sulforhodamine B (SRB) assay. Cells were fixed with trichloroacetic acid, stained with SRB dye, and the absorbance was measured at 510 nm.
-
Data Analysis: The GI50 values were calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound and dasatinib on the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: TNBC cells were treated with this compound or dasatinib at specified concentrations and time points. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of c-Src, p38 MAPK, and other relevant downstream targets.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions
While the current data in TNBC is promising, further investigation into the efficacy of this compound in other dasatinib-resistant cancer models is warranted. A critical area of future research will be to evaluate the activity of this compound against BCR-ABL kinase domain mutations, such as T315I, which are a common cause of dasatinib resistance in chronic myeloid leukemia (CML). Such studies will be crucial in determining the broader clinical potential of this compound in overcoming tyrosine kinase inhibitor resistance.
Contact: [Insert Contact Information]
References
Safety Operating Guide
Navigating the Disposal of UM-164: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent c-Src/p38 kinase inhibitor UM-164, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a readily available, specific Safety Data Sheet (SDS), a cautious and informed approach, grounded in established principles of chemical waste management, is paramount. This guide provides essential logistical and safety information to facilitate the responsible disposal of this compound.
Key Safety and Handling Considerations
Before proceeding with disposal, it is crucial to recognize the known characteristics of this compound and its common solvent, Dimethyl Sulfoxide (DMSO).
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Chemical Nature | A potent, dual c-Src/p38 kinase inhibitor.[1] As a bioactive small molecule, it should be handled with care to avoid unintentional exposure. | A common solvent for this compound.[1] It can readily penetrate the skin and may carry dissolved substances with it. |
| Physical Form | Typically a crystalline solid.[2] | A clear liquid. |
| Primary Hazards | The full toxicological profile is not widely documented. As a kinase inhibitor, it is designed to have biological effects and should be treated as a potentially hazardous compound. | Can cause skin and eye irritation. Readily absorbed through the skin. |
| Personal Protective Equipment (PPE) | Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. | Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. |
Step-by-Step Disposal Protocol for this compound
The following procedural steps provide a framework for the safe disposal of this compound. This protocol is based on general best practices for handling research-grade chemicals and should be adapted to comply with your institution's specific guidelines.
1. Obtain the Safety Data Sheet (SDS):
-
The first and most critical step is to obtain the specific SDS for this compound from the supplier. The SDS will provide comprehensive information on the compound's hazards, handling, storage, and disposal requirements.
2. Consult Your Institution's Environmental Health and Safety (EHS) Department:
-
Before beginning any disposal procedure, contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations and your institution's policies for hazardous waste disposal.
3. Evaluate the Waste Stream:
-
Solid this compound: Unused or expired solid this compound should be treated as chemical waste. Do not dispose of it in the regular trash.
-
This compound in DMSO Solution: Solutions of this compound in DMSO must be disposed of as hazardous chemical waste. The presence of DMSO, a flammable and readily absorbed solvent, necessitates this classification.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as hazardous waste.
4. Segregate and Label the Waste:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Clearly label the container with "Hazardous Waste" and list all contents, including "this compound" and "Dimethyl Sulfoxide." Indicate the approximate concentrations and quantities.
5. Arrange for Waste Pickup:
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware that has come into contact with this compound, a thorough decontamination procedure is necessary.
Materials:
-
Glassware contaminated with this compound
-
Appropriate organic solvent (e.g., ethanol or acetone)
-
Detergent solution
-
Deionized water
-
Waste container for solvent rinsate
Procedure:
-
Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect all solvent rinsate in a designated hazardous waste container labeled with the solvent used.
-
Wash the glassware with a laboratory detergent solution.
-
Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Allow the glassware to air dry completely before reuse.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and prioritizing communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
